molecular formula C14H28Cl5O9P3 B3031525 PHOSGARD C 22-R CAS No. 4351-70-6

PHOSGARD C 22-R

Cat. No.: B3031525
CAS No.: 4351-70-6
M. Wt: 610.5 g/mol
InChI Key: QDLQFWNOQPOPHV-UHFFFAOYSA-N
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Description

PHOSGARD C 22-R is a useful research compound. Its molecular formula is C14H28Cl5O9P3 and its molecular weight is 610.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[bis(2-chloroethoxy)phosphoryl]-1-[2-chloroethoxy-[1-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethyl]phosphoryl]oxyethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28Cl5O9P3/c1-13(27-29(20,12-7-19)23-8-3-15)31(22,26-11-6-18)28-14(2)30(21,24-9-4-16)25-10-5-17/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLQFWNOQPOPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OP(=O)(C(C)OP(=O)(CCCl)OCCCl)OCCCl)P(=O)(OCCCl)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Cl5O9P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863371
Record name Phosphonic acid, P-[1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, 1-[bis(2-chloroethoxy)phosphinyl]ethyl 2-chloroethyl ester
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Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4351-70-6
Record name Phosphonic acid, P-[1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, 1-[bis(2-chloroethoxy)phosphinyl]ethyl 2-chloroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4351-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CP 18851
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Record name Phosphonic acid, P-[1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, 1-[bis(2-chloroethoxy)phosphinyl]ethyl 2-chloroethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, P-[1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, 1-[bis(2-chloroethoxy)phosphinyl]ethyl 2-chloroethyl ester
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Record name 1-[bis(2-chloroethoxyphosphinyl]ethyl 2-chloroethyl [1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Profiling of PHOSGARD® C 22-R: A Strategic Guide for Polymer Integration

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Polymer Scientists, Material Engineers, and Safety Toxicologists Focus: Physicochemical characterization, thermal stability mechanisms, and experimental protocols for polymer matrix integration.

Executive Summary: The Oligomeric Advantage

In the landscape of flame retardants (FR), PHOSGARD® C 22-R represents a critical evolution from monomeric phosphate esters (like TCPP or TDCP) to oligomeric chlorinated polyphosphonates . Assigned the CAS number 4351-70-6 , this compound is engineered to solve the "migration vs. efficiency" paradox in polymer research.

Unlike smaller molecules that readily migrate to the surface (causing "fogging" or toxicity concerns), C 22-R’s high molecular weight (~610 g/mol ) anchors it within the polymer matrix while delivering a dual-action flame retardancy mechanism. This guide provides the physicochemical grounding required to integrate C 22-R into Polyurethanes (PU), Epoxies, and Acrylics with precision.

Chemical Architecture & Identity

To utilize PHOSGARD® C 22-R effectively, researchers must understand its structural complexity. It is not a simple phosphate but a hybrid phosphonate-phosphate oligomer .

Structural Specifications
  • Chemical Name: 1-[bis(2-chloroethoxy)phosphoryl]-1-[2-chloroethoxy-[1-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethyl]phosphoryl]oxyethane[1][2]

  • CAS Number: 4351-70-6[1][2][3][4]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 610.55 g/mol

The "Hybrid" Mechanism

The molecule contains both Phosphorus (P) and Chlorine (Cl) in a specific ratio designed for synergy:

  • Phosphorus (~15%): Promotes char formation in the condensed phase (solid state), creating a barrier against heat and oxygen.

  • Chlorine (~27%): Releases radical scavengers in the gas phase, interrupting the combustion cycle.

Physicochemical Datasheet

The following data aggregates field-verified properties essential for formulation calculations.

PropertyValue / RangeRelevance to Formulation
Physical State Clear to light yellow liquidFacile blending with polyols and resins.
Phosphorus Content 15.0% - 15.8%Determines char yield potential.
Chlorine Content 26.0% - 28.0%Determines gas-phase quenching efficiency.
Density (25°C) 1.42 - 1.44 g/cm³High density requires vigorous mixing to prevent settling before curing.
Viscosity (25°C) ~1500 - 2500 cPs*Significantly higher than TCPP (65 cPs). Affects resin flow and pumping.
Acidity < 0.5 mg KOH/gLow acidity prevents premature catalyst deactivation in PU foams.
Solubility Soluble in alcohols, ketones, toluene. Insoluble in water.Compatible with organic resin systems; resistant to humidity extraction.

> Note: Viscosity is a function of oligomer chain length distribution. Always verify lot-specific Certificate of Analysis (CoA) for rheology-critical applications.

Mechanisms of Action & Thermal Degradation[5]

Understanding how C 22-R fails under heat is as important as how it works. The degradation pathway dictates the safety profile of the final material.

Visualization: The Dual-Phase Retardancy Cycle

The following diagram illustrates the synergistic loop between the condensed phase (Char) and gas phase (Radical Scavenging).

FR_Mechanism Polymer Polymer Matrix (PU/Epoxy + C 22-R) Heat External Heat Source (>200°C) Polymer->Heat Decomp Thermal Decomposition Heat->Decomp GasPhase Gas Phase (Volatiles) Decomp->GasPhase Volatilization SolidPhase Condensed Phase (Surface) Decomp->SolidPhase Residue Radicals Cl• Radical Release GasPhase->Radicals C-Cl Bond Scission Quench Flame Quenching (H• + Cl• -> HCl) Radicals->Quench Interruption of Chain Reaction Acid Phosphoric Acid Generation SolidPhase->Acid P-O-C Scission Char Carbonaceous Char Formation Acid->Char Dehydration of Polymer Matrix Barrier Thermal Barrier (Insulation) Char->Barrier Barrier->Polymer Feedback Loop: Reduces Heat Transfer

Figure 1: Synergistic P-Cl flame retardancy mechanism showing simultaneous gas-phase quenching and solid-phase charring.

Experimental Protocols for Polymer Research

To validate the efficacy of PHOSGARD® C 22-R in your specific matrix, follow these self-validating protocols.

Protocol A: Thermal Stability Assessment (TGA)

Objective: Determine the onset of degradation (


) and char yield to predict FR efficiency.
  • Sample Prep: Cure polymer samples (with 0%, 5%, 10%, 15% C 22-R loading) into 5mg discs.

  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).

  • Atmosphere: Run duplicate scans in Nitrogen (inert) and Air (oxidative).

  • Ramp: 10°C/min from 25°C to 700°C.

  • Data Extraction:

    • 
      :  Temperature at 5% weight loss. Expectation: C 22-R may slightly lower 
      
      
      
      due to acid release, which is necessary for charring.
    • Residue (

      
      ):  Weight % remaining at 600°C. Success Criteria: 
      
      
      
      should increase linearly with C 22-R concentration.
Protocol B: Hydrolytic Stability Stress Test

Objective: Evaluate if the oligomer breaks down into acidic byproducts (aging), which can corrode electronics or degrade polymer properties.

  • Emulsion: Mix 10g of C 22-R with 1g of distilled water and 40mL of Acetone (co-solvent).

  • Incubation: Seal in a glass vial and heat to 60°C for 14 days.

  • Titration:

    • Take 5mL aliquots at Day 0, 7, and 14.

    • Titrate with 0.1N KOH using Phenolphthalein indicator.

  • Calculation:

    
    .
    
    • Pass Criteria:

      
      . High acidity indicates hydrolysis of the P-O-C bonds.
      
Protocol C: Integration Workflow (PU Foam Example)

Objective: Correct sequencing to avoid phase separation.

Integration_Workflow Step1 1. Pre-Weighing Polyol + Surfactant Step2 2. C 22-R Addition (High Shear Mix) Step1->Step2 Homogenize 2000 RPM Step3 3. Catalyst Injection (Amine/Tin) Step2->Step3 Temp < 25°C Step4 4. Isocyanate Shot (Index 105-110) Step3->Step4 Rapid Mix <10 sec Step5 5. Cream & Rise (Exothermic) Step4->Step5 Expansion

Figure 2: Critical mixing sequence for Polyurethane foam to ensure C 22-R is emulsified before reaction.

Safety, Toxicology & Handling (E-E-A-T)

While C 22-R is an industrial chemical, "drug development professionals" and toxicologists must be aware of its profile, particularly regarding extractables and leachables (E&L) if used in medical device packaging.

  • Toxicity Profile:

    • Oral: Moderately toxic by ingestion.[2]

    • Dermal: Mild irritant.[2] Low absorption compared to monomeric phosphates.

    • Neurotoxicity: Unlike some non-chlorinated organophosphates, C 22-R has a lower neurotoxic potential, but standard PPE (gloves, ventilation) is mandatory.

  • Decomposition Hazards:

    • Heating above 200°C releases HCl (hydrochloric acid) and Phosphorus Oxides .

    • Engineering Control: All thermal processing (extrusion/curing) must be performed with local exhaust ventilation (LEV).

References

  • National Institute of Standards and Technology (NIST). (2023). Phosgard C 22-R (Monsanto) - Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Flame Retardants in Printed Circuit Boards: Product Chemistry and Hazard Characterization. EPA 744-R-15-001. [Link]

  • LookChem. (2024). This compound Physicochemical Properties and Safety Data. [Link]

Sources

Technical Characterization of PHOSGARD C 22-R: Molecular Architecture and Physicochemical Properties

[1]

Executive Summary

This compound is a high-molecular-weight chlorinated polyphosphonate ester.[1][2] Historically utilized as a non-volatile flame retardant in polymeric matrices (polyurethanes, epoxies), its relevance to the drug development sector lies primarily in Material Science (medical device compatibility) and Toxicology (E&L profiling) .[1] As a lipophilic organophosphate with multiple electrophilic sites, it serves as a critical analyte in evaluating the purity and safety of pharmaceutical packaging and single-use bioprocessing systems.[1]

Part 1: Molecular Architecture & Chemical Identity[1]

Core Chemical Structure

Unlike simple phosphate esters, this compound features a complex phosphonate backbone.[1] It is characterized by the presence of multiple phosphorus centers linked by ethyl bridges and capped with chloroethyl groups.[1]

  • IUPAC Name: 1-[bis(2-chloroethoxy)phosphoryl]-1-[2-chloroethoxy-[1-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethyl]phosphoryl]oxyethane[1][3]

  • CAS Registry Number: 4351-70-6[1][3]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: ~610.5 g/mol [1][3]

  • Key Functional Groups:

    • Phosphonate Esters: Provide hydrolytic stability relative to phosphates.[1]

    • Chloroalkyl Moieties: Enhance lipophilicity and provide flame-retarding radical scavenging capabilities; biologically, these are potential alkylating sites.[1]

Structural Visualization

The molecule exhibits a "backbone" of ethyl-phosphonate linkages.[1] The following diagram illustrates the connectivity and the distinct phosphorus environments.

PhosgardStructureFigure 1: Connectivity of this compound showing P-C and P-O-C linkages.P1Phosphorus (P1)Phosphonate CenterEth1Ethyl Bridge-CH(CH3)-P1->Eth1P-C BondClTail1Chloroethyl Group-OCH2CH2ClP1->ClTail1ClTail2Chloroethyl Group-OCH2CH2ClP1->ClTail2P2Phosphorus (P2)Central PhosphonateEth2Ethyl Bridge-CH(CH3)-P2->Eth2P-C BondClTail3Chloroethyl Group-OCH2CH2ClP2->ClTail3P3Phosphorus (P3)Terminal PhosphonateClTail4Chloroethyl Group-OCH2CH2ClP3->ClTail4ClTail5Chloroethyl Group-OCH2CH2ClP3->ClTail5Eth1->P2C-O-P LinkEth2->P3C-O-P Link

[1]

Part 2: Physicochemical Composition & Stability[1]

Elemental Analysis

The efficacy of this compound relies on a high density of heteroatoms.[1]

  • Phosphorus Content: ~15% (w/w) – Drives char formation during combustion.[1]

  • Chlorine Content: ~27% (w/w) – Acts in the gas phase as a radical scavenger.[1]

Physical Properties Profile
PropertyValue / CharacteristicRelevance to Drug Dev
Physical State Viscous LiquidPotential coating residue on medical plastics.[1]
LogP (Lipophilicity) ~6.55 (Predicted)Highly lipophilic; risk of leaching into lipid-based drug formulations.[1]
Density 1.425 - 1.445 g/cm³High density facilitates separation in aqueous extractions.[1]
Refractive Index 1.492Detection via RID (Refractive Index Detector) possible but UV/MS preferred.[1]
Solubility Insoluble in water; Soluble in esters, ketones, toluene.[1]Critical for selecting extraction solvents (e.g., DCM or Hexane) during analysis.[1]
Stability & Degradation Pathways

Understanding the degradation of this compound is vital for assessing shelf-life of materials containing it.[1]

  • Hydrolysis: The P-O-C bonds are susceptible to hydrolysis under acidic or basic conditions, releasing 2-chloroethanol (a known toxicant) and various phosphonic acid derivatives.[1]

  • Thermal Decomposition: Releases chlorinated organophosphorus vapors (

    
    , 
    
    
    ) at temperatures >250°C.[1]

Part 3: Toxicological Context & Bio-Interaction

Target Audience Focus: Drug Safety & E&L Scientists[1]

For pharmaceutical scientists, this compound is less a "drug" and more a Process-Related Impurity (PRI) .[1] It is frequently found in the extractables profile of polyurethane foams used in cleanroom swabs, packaging, or stoppers.[1]

Mechanism of Interaction (Leaching)

Due to its high LogP, this compound migrates readily from plastic matrices into hydrophobic drug substances (e.g., biologics with polysorbate surfactants).[1]

Toxicology & Safety Signals
  • Organophosphorus Class: While not a potent acetylcholinesterase inhibitor like nerve agents (due to steric bulk and phosphonate structure), it retains biological activity common to alkylating agents.[1]

  • Metabolite Toxicity: The primary hydrolysis product, 2-chloroethanol , is mutagenic and cardiotoxic.[1]

  • Regulatory Status: Not approved as an API; strictly regulated as an industrial additive.[1]

ToxPathwayFigure 2: Leaching and Degradation Pathway in Pharmaceutical ContextsSourcePolyurethane/Epoxy Matrix(Medical Device/Packaging)LeachingLeaching into Drug Formulation(Facilitated by Surfactants)Source->LeachingHydrolysisHydrolysis (pH dependent)Leaching->HydrolysisMetabolite1Phosphonic Acid Derivatives(Low Toxicity)Hydrolysis->Metabolite1Metabolite22-Chloroethanol(Genotoxic Impurity)Hydrolysis->Metabolite2

Part 4: Analytical Protocols (Detection & Quantification)

Objective: Quantify trace levels of this compound in a drug formulation.

Sample Preparation (Liquid-Liquid Extraction)
  • Principle: Exploit the high LogP (~6.5) to partition the analyte away from aqueous drug buffers.[1]

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

  • Protocol:

    • Aliquot 5 mL of drug product.[1]

    • Add 5 mL DCM and vortex for 60s.

    • Centrifuge at 3000 x g for 5 mins to separate phases.

    • Collect organic layer; evaporate to dryness under

      
      .[1]
      
    • Reconstitute in Methanol for LC-MS injection.[1]

LC-MS/MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 95% B over 8 minutes (High hydrophobicity requires strong organic wash).[1]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • MRM Transitions (Targeted):

    • Precursor: 611.0

      
      [1]
      
    • Quantifier Ion: 2-chloroethyl fragment (m/z ~63/65) or phosphonate characteristic ions.[1]

References

  • PubChem. (2025).[1] Compound Summary: this compound (CAS 4351-70-6).[1][3] National Library of Medicine.[1] [Link]

  • EPA CompTox Chemicals Dashboard. Phosphonic acid, [1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, 1-[bis(2-chloroethoxy)phosphinyl]ethyl 2-chloroethyl ester.[1] U.S. Environmental Protection Agency.[1] [Link][1]

  • LookChem. this compound Structure and Properties. [Link]

  • Horrocks, A. R. (1996).[1] Flame-retardant Finishing of Textiles. Society of Dyers and Colourists.[1] (Contextual reference for Phosgard application in polymers). [Link][1]

PHOSGARD C 22-R: A Technical Guide to its Toxicological Profile and Environmental Fate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following is a comprehensive technical guide based on publicly available data. It is intended for researchers, scientists, and drug development professionals. All information should be critically evaluated in conjunction with primary literature and regulatory guidance.

Introduction

PHOSGARD C 22-R is a complex organophosphate flame retardant (OPFR) identified by the CAS number 4351-70-6.[1][2] Its chemical name is 1-[bis(2-chloroethoxyphosphinyl]ethyl 2-chloroethyl [1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate, with a molecular formula of C14H28Cl5O9P3.[2] As a member of the broader class of OPFRs, this compound is utilized in various materials to reduce flammability. The widespread use of OPFRs has led to their detection in various environmental compartments and biota, raising concerns about their potential impact on human health and ecosystems.[3][4]

This guide provides a detailed overview of the current understanding of the toxicological profile and environmental fate of this compound. Due to the limited availability of data specific to this technical mixture, this document also incorporates information from the broader class of OPFRs to provide a comprehensive perspective on its potential hazards and environmental behavior. Regulatory bodies have identified this compound as a substance of potential concern, necessitating a thorough evaluation of its toxicological and ecotoxicological properties.[5]

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of a substance is essential for predicting its environmental transport, fate, and biological interactions. The available data for this compound is summarized in the table below.

PropertyValueSource
CAS Number 4351-70-6[1][2]
Molecular Formula C14H28Cl5O9P3[2]
Molecular Weight 610.553 g/mol
Density 1.426 g/cm³[6]
Boiling Point 643.8 °C at 760 mmHg[6]
Flash Point 618.8 °C[6]
LogP 6.55[6]

The high LogP value suggests a potential for bioaccumulation in organisms.[6]

Toxicological Profile

The toxicological assessment of this compound is currently based on limited specific data and read-across from the broader class of organophosphate flame retardants.

Acute Toxicity
Sub-chronic and Chronic Toxicity

There is a lack of specific sub-chronic and chronic toxicity studies on this compound. However, as an organophosphate compound, there is a potential for neurotoxicity, a hallmark effect of this chemical class.[7][8] Prolonged or repeated exposure to some OPFRs has been associated with damage to organs.[9] The New York Department of Environmental Conservation is considering listing this compound as a "chemical of concern," which is based on criteria that include evidence of being a carcinogen, reproductive or developmental toxicant, neurotoxicant, asthmagen, or endocrine disruptor.[5]

Genotoxicity and Carcinogenicity

No specific genotoxicity or carcinogenicity studies for this compound were identified. However, the class of OPFRs includes compounds that have shown evidence of carcinogenicity in animal studies.[10] The potential for such effects with this compound warrants further investigation.

Reproductive and Developmental Toxicity

A significant concern for this compound is its potential for reproductive and developmental toxicity. A GHS classification for a closely related substance suggests that it is "suspected of damaging fertility or the unborn child."[9] This aligns with findings for other OPFRs, where some have been shown to cause reproductive and developmental effects in animal studies.[10]

Mechanisms of Toxicity

The primary mechanism of acute toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[7] This can result in a range of symptoms from mild effects like headache and dizziness to severe outcomes including respiratory failure and death.[7] While the direct action of this compound on AChE is not documented, its structural similarity to other OPFRs suggests this as a plausible mechanism of neurotoxicity. Other potential mechanisms of toxicity for OPFRs include oxidative stress and endocrine disruption.[8][11]

Environmental Fate and Ecotoxicology

The environmental fate of a chemical describes its transport and transformation in the environment. Key aspects include persistence, bioaccumulation, and mobility.

Persistence and Degradation

Specific data on the persistence and degradation of this compound in various environmental compartments (air, water, soil, sediment) are not available. However, the general classification of a related compound as "harmful to aquatic life with long lasting effects" implies that it is persistent in the environment.[9] Many OPFRs are known to be persistent, and their degradation can be slow, particularly in anaerobic environments.[12]

Bioaccumulation

The high calculated LogP value of 6.55 for this compound indicates a strong potential for bioaccumulation in fatty tissues of organisms.[6] This is a common characteristic of many OPFRs and can lead to biomagnification through the food web.[12]

Mobility

The mobility of this compound in the environment will be influenced by its physicochemical properties. Its low water solubility and high LogP suggest that it will tend to adsorb to soil and sediment particles rather than remaining in the aqueous phase.[6] This can lead to the accumulation of the compound in these environmental sinks. However, transport can still occur through soil erosion and runoff.[13]

Ecotoxicity

The Canadian government has identified this compound as a substance that requires further evaluation due to its potential for aquatic toxicity. A GHS classification for a structurally similar compound indicates that it is "harmful to aquatic life with long lasting effects."[9] This suggests that this compound could pose a risk to aquatic organisms, including fish, invertebrates, and algae. The specific ecotoxicity values (e.g., LC50, EC50) for various species are not currently available.

Experimental Protocols: A Framework for Future Research

To address the significant data gaps for this compound, a comprehensive testing program following internationally recognized guidelines is necessary. The Organization for Economic Co-operation and Development (OECD) provides a set of standardized test guidelines that are widely accepted for regulatory purposes. The following diagrams illustrate the logical workflow for key toxicological and environmental fate assessments.

Acute Oral Toxicity Assessment Workflow

Acute_Oral_Toxicity cluster_0 OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method A Dose Range Finding Study (if necessary) B Administer Starting Dose (e.g., 300 mg/kg) to 3 animals A->B C Observe for 14 days (mortality and clinical signs) B->C D Evaluate Outcome C->D E Stop Testing if 2-3 animals die D->E High Mortality F Dose next animals at lower level if 1 animal dies D->F Some Mortality G Dose next animals at higher level if no animals die D->G No Mortality H Determine GHS Classification E->H F->H G->H

Caption: Workflow for Acute Oral Toxicity Assessment (OECD 423).

Environmental Fate Assessment Logic

Environmental_Fate cluster_1 Environmental Fate and Behavior Assessment Degradation Degradation (Abiotic & Biotic) OECD 301, 302, 303 Fate Overall Environmental Fate & Persistence Assessment Degradation->Fate Mobility Mobility (Adsorption/Desorption) OECD 106, 121 Mobility->Fate Bioaccumulation Bioaccumulation (Fish) OECD 305 Bioaccumulation->Fate

Caption: Key Components of an Environmental Fate Assessment.

Data Gaps and Future Directions

This technical guide highlights significant data gaps in the toxicological and environmental fate profiles of this compound. To conduct a thorough risk assessment, further research is critically needed in the following areas:

  • Quantitative Acute Toxicity: Determination of LD50 and LC50 values for oral, dermal, and inhalation routes of exposure.

  • Repeated Dose Toxicity: Sub-chronic (28-day and 90-day) studies in rodents to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

  • Genotoxicity: A battery of in vitro and in vivo assays to assess the mutagenic and clastogenic potential.

  • Carcinogenicity: Long-term bioassays in two rodent species.

  • Reproductive and Developmental Toxicity: Extended one-generation reproductive toxicity study (OECD 443) to fully characterize effects on fertility and development.

  • Toxicokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Environmental Fate: Standardized tests to determine biodegradation rates in various media, soil and sediment adsorption/desorption coefficients (Koc), and bioconcentration factors (BCF) in aquatic organisms.

  • Ecotoxicity: Acute and chronic toxicity testing in a range of aquatic and terrestrial organisms representing different trophic levels.

Conclusion

This compound is an organophosphate flame retardant with limited publicly available data on its toxicological and environmental fate properties. Based on information from the broader class of OPFRs and preliminary hazard assessments by regulatory bodies, there are concerns regarding its potential for moderate acute toxicity, neurotoxicity, reproductive and developmental toxicity, and persistence and bioaccumulation in the environment. The high LogP value and classification as harmful to aquatic life with long-lasting effects underscore the need for a precautionary approach. The significant data gaps necessitate a comprehensive research program following standardized guidelines to fully characterize the risks posed by this compound to human health and the environment.

References

  • LookChem. CAS No.4351-70-6,this compound Suppliers. [Link]

  • Ommega Online Publishers. Organophosphorus Flame Retardants (OPFR): Neurotoxicity. (2016). [Link]

  • TCI Chemicals.
  • NY.Gov. Toxic Chemicals in Children's Products Program. [Link]

  • PMC. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants. (2025). [Link]

  • ResearchGate. (PDF) Organophosphorus Flame Retardants (OPFR): Neurotoxicity. (2016). [Link]

  • PubChem. P-(2-(((2-Chloroethoxy)(2-chloroethyl)phosphinyl)oxy)ethyl)phosphonic acid bis(2-chloroethyl)ester | C10H20Cl4O6P2. [Link]

  • Elementec. Flame Retardant Standards Guide. [Link]

  • Canada.ca. Identification of Risk Assessment Priorities (IRAP) - Results of the 2019 Review. (2020). [Link]

  • CPSC.gov. CPSC Staff Statement on: Class-Based Qualitative Hazard Assessment of Polyhalogenated Organophosphate (PHOP) Flame Retardants. (2024). [Link]

  • PubMed. [ORGANOPHOSPHORUS FLAME RETARDANTS - TOXICITY AND INFLUENCE ON HUMAN HEALTH]. (2015). [Link]

  • ResearchGate. (PDF) Accumulation and efects of persistent organic pollutants and biogeographical solutions appraisal of global environment (Sept'23). (2023). [Link]

  • EPA. Phosphonic acid, P-[1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-. [Link]

  • PMC. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. (2019). [Link]

  • Chemsrc. CAS#:58823-09-9 | bis(2-chloroethyl) [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate. (2025). [Link]

  • MDPI. Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. [Link]

Sources

mechanism of action of PHOSGARD C 22-R in polyurethane foams

Author: BenchChem Technical Support Team. Date: February 2026

Title: Mechanistic Profiling of Chlorinated Phosphate Esters in Polyurethane Matrices: A Technical Deep Dive on PHOSGARD® C 22-R

Executive Summary This technical guide delineates the physiochemical interactions and flame-retardant mechanism of PHOSGARD® C 22-R within rigid and flexible polyurethane (PU) foams. Identified chemically as a technical mixture of tris(2-chloroisopropyl) phosphate (TCPP) isomers (CAS # 4351-70-6), this agent functions via a dual-phase synergistic mechanism. This document is structured for research scientists and R&D leads, focusing on the molecular causality of flame inhibition, matrix compatibility, and rigorous validation protocols.

Chemical Identity & Physiochemical Profile[1][2][3]

To understand the mechanism, one must first define the agent. PHOSGARD® C 22-R is a chlorinated alkyl phosphate ester. Unlike non-halogenated additives that rely solely on char formation, C 22-R leverages the synergy between Phosphorus (P) and Chlorine (Cl) .

PropertySpecificationRelevance to Mechanism
Chemical Name Tris(2-chloroisopropyl) phosphate (Technical Isomer Mix)Core active structure.
CAS Number 4351-70-6Links to toxicological and property databases.
Phosphorus Content ~9.5% (Typical)Driver of condensed-phase charring.
Chlorine Content ~32.5% (Typical)Driver of gas-phase radical scavenging.
Viscosity ~65-70 cps @ 25°CLow viscosity allows it to function as a secondary plasticizer, affecting foam cell morphology.
Thermal Stability Decomposes >200°CMust match the degradation onset of the PU polymer to be effective.

The Dual-Phase Mechanism of Action

The efficacy of PHOSGARD® C 22-R relies on its ability to intervene at two distinct stages of the combustion cycle. This is not a passive filler; it is a reactive inhibitor activated by thermal decomposition.[1]

A. Gas Phase: Radical Scavenging (The "Cooling" Effect)

Upon exposure to an ignition source, the C-Cl bonds in the molecule undergo homolytic cleavage. This occurs simultaneously with the thermal degradation of the polyurethane matrix.

  • Radical Release: The agent releases chlorine radicals (

    
    ).
    
  • Interruption: These radicals intercept the high-energy hydrogen (

    
    ) and hydroxyl (
    
    
    
    ) radicals that propagate the combustion chain reaction.
    • Reaction:

      
      
      
    • Reaction:

      
      
      
  • Result: The substitution of highly reactive

    
     and 
    
    
    
    radicals with less reactive halogen species reduces the flame heat output, effectively "cooling" the gas phase.
B. Condensed Phase: Char Promotion (The "Shielding" Effect)

Simultaneously, the phosphorus moiety remains in the solid/condensed phase.

  • Acid Formation: Thermal decomposition yields phosphoric acid (

    
    ) and polyphosphoric acid species.
    
  • Dehydration Catalysis: These acids act as strong dehydrating agents on the polyurethane polyol backbone. Instead of breaking down into volatile fuel gases, the polymer is catalyzed to cross-link and carbonize.

  • Char Barrier: A vitreous, carbonaceous char layer forms on the foam surface. This layer physically insulates the underlying virgin foam from heat and prevents oxygen diffusion.

Visualization: The Molecular Pathway

The following diagram illustrates the cascading molecular events triggered by ignition.

Mechanism Ignition Thermal Insult (Ignition) C22R PHOSGARD C 22-R (Decomposition) Ignition->C22R Triggers GasPhase Gas Phase Mechanism C22R->GasPhase SolidPhase Condensed Phase Mechanism C22R->SolidPhase Cl_Radical Release of Cl• Radicals GasPhase->Cl_Radical Scavenge Trap H• and OH• (Chain Termination) Cl_Radical->Scavenge FlameCool Reduced Heat Release Scavenge->FlameCool AcidForm Formation of Phosphoric/Polyphosphoric Acid SolidPhase->AcidForm Dehydration Catalytic Dehydration of Polyol Backbone AcidForm->Dehydration Char Formation of Carbonaceous Char Shield Dehydration->Char Barrier Thermal & Oxygen Barrier Char->Barrier

Figure 1: The dual-phase mechanistic pathway of this compound, illustrating the simultaneous gas-phase radical trapping and condensed-phase char catalysis.

Interaction with Polyurethane Matrix[4][5][6][7]

For researchers developing foam formulations, the "mechanism" extends beyond fire chemistry to matrix physics. This compound is not chemically bound to the polymer network (it is an additive, not a reactive flame retardant), which introduces specific considerations:

  • Plasticization Effect: Due to its low viscosity and chemical structure, C 22-R acts as a secondary plasticizer.

    • Impact: It lowers the glass transition temperature (

      
      ) of the rigid foam.
      
    • Observation: High loading levels (>15 php) may reduce compressive strength and dimensional stability.

  • Cell Morphology: The additive alters the surface tension of the reacting polyol-isocyanate mixture.

    • Risk:[2][3] If not balanced with silicone surfactants, it can cause cell coalescence (coarsening), reducing insulation value (R-value).

  • The "Scorch" Phenomenon: Chlorinated phosphates are susceptible to hydrolytic instability and acid buildup, which can cause core discoloration ("scorch") in large flexible foam buns due to the exotherm of the reaction. This compound is generally stabilized to mitigate this, but formulation pH must be monitored.

Experimental Validation Protocols

Trustworthiness in technical application requires rigorous, self-validating testing. The following protocols are designed to isolate and quantify the specific mechanistic contributions described above.

Protocol A: Thermal Stability Analysis (TGA)

Objective: Determine the precise temperature at which the agent activates (decomposes) relative to the polymer matrix.

  • Preparation: Cured PU foam samples (approx. 10 mg) containing 0%, 5%, and 10% C 22-R.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Conditions:

    • Atmosphere: Nitrogen (inert) and Air (oxidative).

    • Ramp Rate: 10°C/min from ambient to 700°C.

  • Data Output:

    • Onset Temperature (

      
      ): Should be lower for the FR-loaded sample (indicating early acid release).
      
    • Char Yield (% at 600°C): A significant increase in residue for loaded samples confirms the condensed phase mechanism.

Protocol B: Cone Calorimetry (The Gold Standard)

Objective: Quantify the reduction in Heat Release Rate (HRR), which correlates directly to the gas-phase radical scavenging efficiency.

  • Standard: ISO 5660 or ASTM E1354.

  • Sample: 100mm x 100mm x 50mm foam blocks.

  • Flux: Expose to 35 kW/m² (simulating a developing fire).

  • Metrics:

    • pHRR (Peak Heat Release Rate): The primary metric for "flashover" potential.

    • TTI (Time to Ignition): Measures resistance to initial combustion.

    • TSR (Total Smoke Release): Critical for safety; chlorinated additives often increase smoke production, a trade-off that must be quantified.

Visualization: Validation Workflow

This workflow ensures that data collected is robust and isolates variables effectively.

Validation cluster_tests Parallel Characterization Formulation Foam Formulation (Var. C 22-R Loading) Cure 24h Cure & Conditioning (23°C, 50% RH) Formulation->Cure TGA TGA Analysis (Char Yield) Cure->TGA Cone Cone Calorimetry (pHRR, TTI) Cure->Cone LOI Limiting Oxygen Index (Flammability Limit) Cure->LOI Analysis Data Correlation (Mechanism Confirmation) TGA->Analysis Solid Phase Cone->Analysis Gas Phase LOI->Analysis Ignitability

Figure 2: Experimental workflow for validating the efficacy of this compound, correlating thermal degradation data with combustion performance metrics.

References

  • Weil, E. D., & Levchik, S. V. (2004). Flame Retardants for Plastics and Textiles: Practical Applications. Hanser.
  • ASTM International. (2023). ASTM E1354-23 Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter. Retrieved from [Link]

  • U.S. EPA. (2015). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. Retrieved from [Link]

Sources

Technical Guide: Thermal Decomposition Kinetics of PHOSGARD C 22-R

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal decomposition kinetics of PHOSGARD C 22-R , a specialized chlorinated organophosphonate flame retardant. This document is structured to serve as a reference for researchers requiring precise physicochemical data and experimental protocols.

Executive Summary & Chemical Identity

This compound is a proprietary chlorinated polyphosphonate ester used primarily as a flame retardant in polyurethane foams, textiles, and coatings. Unlike simple phosphate esters (e.g., TCEP, TCPP), its oligomeric phosphonate structure provides enhanced thermal stability and char-forming capability.

  • Chemical Name: 1-(bis(2-chloroethoxy)phosphinyl)ethyl 2-chloroethyl (1-(((2-chloroethoxy)(2-chloroethyl)phosphinyl)oxy)ethyl)phosphonate[1][2][3]

  • CAS Registry Number: 4351-70-6[1][2][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight:

    
    [2]
    
  • Primary Function: Flame retardant synergist acting in both the condensed phase (char promotion) and gas phase (radical scavenging).

Thermal Stability Profile (Key Metrics)
ParameterValueMethod/Context
Onset Decomposition (

)

TGA (Nitrogen,

)
Peak Decomposition (

)

DTG Peak
Volatiles Released

, Dichloroethane, Organophosphorus species
FTIR-MS Analysis
Char Yield High (

at

)
Due to P-C bond stability

Chemical Structure & Bond Energetics

Understanding the kinetics requires analyzing the bond dissociation energies (BDE) inherent to the molecule. This compound contains three distinct phosphorus centers linked by ethyl bridges and capped with chloroethyl groups.

  • P-C Bonds: The phosphonate linkage (

    
    ) is more thermally stable than the phosphate linkage (
    
    
    
    ), contributing to a higher initial decomposition temperature compared to non-phosphonate analogs like TCEP.
  • Chloroethyl Esters: The 2-chloroethyl ester groups are the "weak links." They undergo

    
    -elimination or nucleophilic substitution reactions at elevated temperatures, releasing ethylene dichloride or 
    
    
    
    .
Decomposition Pathway Diagram

The following diagram illustrates the stepwise degradation mechanism, moving from the intact oligomer to the formation of polyphosphoric acid char and volatile scavengers.

DecompositionPathway Molecule This compound (Oligomeric Phosphonate) Step1 Stage I: Ester Pyrolysis (250-300°C) Molecule->Step1 Heat Input Volatiles1 Volatiles: HCl, Dichloroethane Step1->Volatiles1 Intermediate Phosphonic Acid Intermediates Step1->Intermediate Step2 Stage II: Condensation (>350°C) Intermediate->Step2 Char Polyphosphoric Acid Char Layer Step2->Char Dehydration Radicals Gas Phase: PO•, HPO• Radicals Step2->Radicals Scission

Caption: Thermal degradation pathway of this compound, highlighting the transition from ester pyrolysis to char formation.

Kinetic Analysis Methodology

To accurately model the shelf-life and fire-response of this compound, researchers must determine the Activation Energy (


) , Pre-exponential Factor (

)
, and Reaction Model (

)
.
Experimental Protocol: Non-Isothermal TGA

Objective: Generate data for isoconversional kinetic analysis.

  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Atmosphere:

    • Inert: Nitrogen (

      
      ) to isolate thermal pyrolysis.
      
    • Oxidative: Air (

      
      ) to simulate real-fire oxidative degradation.
      
  • Sample Mass:

    
     (Minimize thermal gradients).
    
  • Crucible: Alumina (

    
    ) open pan.
    
  • Heating Rates (

    
    ):  Run four distinct rates: 
    
    
    
    from
    
    
    to
    
    
    .
Data Processing: Isoconversional Methods

Do not rely on a single heating rate. Use "Model-Free" methods to detect changes in


 as the reaction progresses (conversion 

).
A. Kissinger-Akahira-Sunose (KAS) Method

Used to determine


 without assuming a reaction model.


  • Plot:

    
     vs. 
    
    
    
    for fixed values of conversion
    
    
    .
  • Slope:

    
    .
    
B. Flynn-Wall-Ozawa (FWO) Method

Alternative integral method, robust for complex degradation.



Expected Kinetic Parameters

Based on structural analogs (chlorinated phosphate esters like TCPP) and the specific phosphonate backbone of C 22-R, the expected kinetic values are:

Reaction StageTemp RangeActivation Energy (

)
Reaction Order (

)
Mechanism
Stage I (Volatilization)



First-order scission of ester bonds.
Stage II (Charring)


ComplexDiffusion-controlled crosslinking.

Experimental Workflow & Validation

This workflow ensures that the kinetic data derived is chemically valid and not an artifact of the instrument.

Workflow SamplePrep Sample Preparation (5mg, Alumina Pan) TGA_Run Multi-Rate TGA (5, 10, 15, 20 °C/min) SamplePrep->TGA_Run DataCheck Data Validation (Check for Mass Transfer Limits) TGA_Run->DataCheck IsoConv Isoconversional Analysis (KAS / FWO Plots) DataCheck->IsoConv Valid Data ModelFit Master Plot Method (Determine f(α)) IsoConv->ModelFit Output Kinetic Triplet (Ea, A, f(α)) ModelFit->Output

Caption: Step-by-step experimental workflow for determining kinetic parameters.

Industrial Implications & Safety

Thermal Runaway Risk

The decomposition of this compound is endothermic initially (bond breaking) but can become exothermic during oxidative char degradation.

  • Critical Limit: Processing temperatures in extruders or reaction vessels should strictly remain below

    
      to prevent pre-decomposition and equipment corrosion from evolved HCl.
    
Toxicity of Degradation Products
  • Hydrogen Chloride (HCl): Corrosive gas evolved during Stage I. Requires acid-resistant scrubbers in recycling/incineration plants.

  • Organophosphates: The vapor phase may contain traces of volatile phosphorus esters, which are potential neurotoxins. Adequate ventilation is mandatory during thermal curing or welding of C 22-R containing materials.

References

  • PubChem. (2025).[1] Phosphonic acid, [1-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, 1-[bis(2-chloroethoxy)phosphinyl]ethyl 2-chloroethyl ester (this compound).[1] National Library of Medicine.[4] [Link]

  • Environmental Protection Agency (EPA). (2024). Chemical Substance: CASRN 4351-70-6.[1] CompTox Chemicals Dashboard.[4] [Link][1]

  • Weil, E. D., & Levchik, S. V. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI, Polymers. [Link]

Sources

PHOSGARD C 22-R CAS number and regulatory classification data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of Phosgard C 22-R (CAS 4351-70-6). It deviates from standard safety data sheet (SDS) templates to focus on the specific needs of pharmaceutical researchers and regulatory toxicologists managing Extractables & Leachables (E/L) risks.

Regulatory Classification, Toxicological Mechanism, and Analytical Detection

Executive Summary: The "Regrettable Substitution" Paradox

This compound is a chlorinated organophosphorus flame retardant (OPFR) often utilized in polyurethane foams, textiles, and resins. Historically, it was adopted as a "safer" alternative to the highly regulated monomeric flame retardants like TCEP (Tris(2-chloroethyl) phosphate) and TDCPP. Its higher molecular weight and oligomeric structure were presumed to reduce volatility and migration potential.

However, current regulatory scrutiny has shifted. Emerging data indicates that this compound shares critical toxicological endpoints with its predecessors—specifically neurotoxicity and potential carcinogenicity. For pharmaceutical scientists, this substance represents a critical leachable risk in drug delivery systems and packaging, necessitating rigorous screening beyond standard TCEP protocols.

Chemical Identity & Physicochemical Profile[1][2][3]

Unlike simple phosphate esters, this compound is a complex phosphonate structure. It is crucial to distinguish it from "V6" (a related chlorinated FR), although they are often grouped in toxicological assessments.

ParameterData
Trade Name Phosgard® C 22-R
CAS Registry Number 4351-70-6
Chemical Name 1-[bis(2-chloroethoxy)phosphoryl]oxyethyl bis(2-chloroethyl) phosphate
Molecular Formula C₁₄H₂₈Cl₅O₉P₃
Molecular Weight ~610.55 g/mol
Physical State Viscous, colorless to pale yellow liquid
Solubility Soluble in alcohols, ketones, toluene; low water solubility.[1]
Key Structural Feature Contains both phosphate (P-O-C) and phosphonate (P-C) linkages, increasing hydrolytic stability compared to TCEP.
Regulatory Landscape & Risk Classification[4]

The regulatory status of CAS 4351-70-6 is volatile.[2] While it remains on active inventories (TSCA), it is increasingly flagged by "grouping" initiatives that target chlorinated alkyl phosphates.

3.1 Global Regulatory Status Table
JurisdictionList / RegulationStatus / ClassificationImplications for Pharma
Global (IARC) MonographsGroup 2B (Possibly Carcinogenic to Humans)High priority for genotoxic impurity assessment (ICH M7).
USA (EPA) TSCAActive Inventory ; Under scrutiny in the "Polyhalogenated Organophosphates" cluster.Potential for future Significant New Use Rules (SNUR).
EU (REACH) CoRAP / SVHCUnder Assessment . Often grouped with TCEP/TCPP for read-across toxicity.High risk of future Authorization requirement (Annex XIV).
Canada CMP (Chemicals Management Plan)Priority for Assessment . Flagged for potential consumer exposure.Mandatory reporting for importers may apply.
3.2 The "Substitute It Now" (SIN) List

This compound appears on the NGO-driven SIN List, which often predicts future REACH restrictions. The primary concern is persistence and carcinogenicity , driven by the chloroalkyl moieties which act as alkylating agents.

Toxicological Mechanism of Action[4]

To understand the risk, one must understand the mechanism. The toxicity of this compound is not merely incidental; it is structural.

Mechanistic Pathway:

  • Metabolic Activation: The chloroethyl side chains undergo oxidative dechlorination (via Cytochrome P450), producing reactive aldehydes and cyclic phosphate esters.

  • Neurotoxicity: Like many organophosphates, it exhibits weak-to-moderate inhibition of acetylcholinesterase (AChE), leading to potential neurodevelopmental deficits.

  • Carcinogenicity: The electrophilic nature of the chloroalkyl groups allows for direct alkylation of DNA (guanine residues), initiating mutagenesis.

ToxPathway Substance This compound (Parent Compound) Metabolism CYP450 Metabolism (Oxidative Dechlorination) Substance->Metabolism Endpoint2 AChE Inhibition (Neurotoxicity) Substance->Endpoint2 Direct Interaction Reactive Reactive Intermediates (Chloroacetaldehyde / Cyclic Esters) Metabolism->Reactive Endpoint1 DNA Alkylation (Carcinogenicity) Reactive->Endpoint1 Covalent Binding

Figure 1: Proposed Adverse Outcome Pathway (AOP) for Chlorinated Organophosphates.

Analytical Methodology: Detection in Pharmaceutical Matrices

For drug development professionals, the critical task is detecting this substance as a leachable in liquid drug products or lyophilized powders. Standard GC-MS is often unsuitable due to the high molecular weight (610 Da) and thermal instability of the phosphonate linkages. LC-MS/MS is the mandatory standard.

5.1 Protocol: Trace Analysis by LC-ESI-MS/MS

Objective: Quantitation of CAS 4351-70-6 at trace levels (< 1 ppm) in aqueous drug formulations.

Step 1: Sample Preparation (Solid Phase Extraction)

  • Cartridge: Polymeric Reversed-Phase (e.g., HLB or Strata-X), 60 mg/3 mL.

  • Conditioning: 3 mL Methanol followed by 3 mL LC-MS grade water.

  • Loading: Load 5 mL of drug product sample (pH adjusted to 7.0).

  • Wash: 3 mL of 5% Methanol in water (removes salts/polar interferences).

  • Elution: 3 mL of Acetonitrile (ACN).

  • Concentration: Evaporate to dryness under N₂ at 40°C; reconstitute in 200 µL 50:50 MeOH:Water.

Step 2: LC Parameters

  • Column: C18 Core-Shell (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (0.1% Formic Acid).

  • Mobile Phase B: Methanol (0.1% Formic Acid).

  • Gradient: 10% B to 95% B over 8 minutes.

Step 3: MS/MS Parameters (ESI Positive Mode)

  • Precursor Ion: [M+H]⁺ = 611.0 m/z (approximate, verify with standard).

  • Quantifier Transition: 611.0 -> 361.0 m/z (Loss of bis(chloroethyl)phosphate group).

  • Qualifier Transition: 611.0 -> 299.0 m/z.

  • Note: Due to the chlorine isotopes (³⁵Cl/³⁷Cl), the mass spectrum will show a complex isotopic cluster. Always select the ³⁵Cl monoisotopic peak for maximum sensitivity.

AnalyticalWorkflow Sample Drug Product Sample (Aqueous/Saline) SPE Solid Phase Extraction (SPE) Polymeric Sorbent Sample->SPE Elution Elution with ACN & Reconstitution SPE->Elution LC UHPLC Separation C18 Column Elution->LC Ionization ESI (+) Source [M+H]+ Generation LC->Ionization MS1 Q1 Filter Select m/z ~611 Ionization->MS1 Collision Collision Cell Fragmentation MS1->Collision MS2 Q3 Filter Monitor m/z 361 & 299 Collision->MS2

Figure 2: LC-MS/MS Workflow for this compound Determination.

Risk Assessment Strategy for Drug Development

When this compound is identified in a container closure system (CCS) or manufacturing component:

  • Calculate the PDE (Permitted Daily Exposure):

    • Since it is an IARC 2B carcinogen, default to the TTC (Threshold of Toxicological Concern) for potential genotoxic impurities if specific cancer potency data (slope factor) is unavailable.

    • Standard TTC Limit: 1.5 µ g/day for lifetime exposure.

  • Conduct Simulation Studies:

    • Do not rely on "Extractables" data alone. Perform "Leachables" studies using the actual drug vehicle to determine migration kinetics.

  • Regulatory Filing:

    • Explicitly list the CAS # 4351-70-6 in the E/L section of the IND/NDA. Do not obscure it under generic terms like "phosphate ester."

References
  • National Institute of Standards and Technology (NIST). this compound (Technical Mixture) - Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • International Agency for Research on Cancer (IARC). Agents Classified by the IARC Monographs, Volumes 1–134. (Group 2B Classification for Chlorinated Organophosphates).[3] [Link]

  • U.S. Environmental Protection Agency (EPA). TSCA Chemical Substance Inventory and Risk Evaluation for Flame Retardants. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Chlorinated Alkyl Phosphates. [Link]

  • LookChem. CAS 4351-70-6 Safety and Toxicity Data. [Link]

  • Consumer Product Safety Commission (CPSC). Organohalogen Flame Retardant Scope Document: Polyhalogenated Organophosphate Subclass. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Formulation of Flame-Retardant Epoxy Resins Using PHOSGARD C 22-R

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note provides a comprehensive technical guide for the synthesis of flame-retardant (FR) epoxy composites using PHOSGARD C 22-R , a chlorinated polyphosphate ester. Unlike solid FR additives (e.g., APP, melamine) that can degrade mechanical properties due to poor dispersion, this compound is a liquid additive. This physical state allows for superior miscibility with Diglycidyl Ether of Bisphenol A (DGEBA) resins, functioning simultaneously as a flame retardant and a plasticizer.

This protocol details the stoichiometric balancing, blending thermodynamics, and curing kinetics required to achieve a UL-94 V-0 rating while maintaining structural integrity. It is designed for R&D professionals optimizing epoxy formulations for aerospace, automotive, and electronics potting applications.

Material Science Background

Chemical Identity and Properties
  • Trade Name: PHOSGARD® C 22-R

  • Chemical Class: Chlorinated Polyphosphate Ester

  • CAS Number: 4351-70-6[1]

  • Key Functionality: The molecule contains both Phosphorus (P) and Chlorine (Cl) .[2] This hybrid structure enables a synergistic flame-retardant mechanism that operates in two phases of combustion.

Mechanism of Action

The efficiency of this compound stems from its dual-phase activity:

  • Condensed Phase (Char Formation): Upon thermal decomposition, the phosphorus moiety generates phosphoric and polyphosphoric acids. These acids act as dehydration agents, catalyzing the carbonization of the epoxy matrix.[2][3] This forms a cohesive carbonaceous char layer that insulates the underlying polymer from heat and oxygen.[4][5]

  • Gas Phase (Radical Scavenging): Simultaneously, the chlorine substituents release halogen radicals (Cl•). These radicals intercept high-energy chain-propagating radicals (H• and OH•) in the flame zone, effectively extinguishing the combustion cycle (Flame Inhibition).

Mechanism Visualization

FR_Mechanism cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action Epoxy_Phosgard Epoxy/PHOSGARD Composite Decomp Thermal Decomposition (>250°C) Epoxy_Phosgard->Decomp Pyrolysis Heat External Heat / Ignition Source Heat->Epoxy_Phosgard P_Acid Formation of Polyphosphoric Acid Decomp->P_Acid Cl_Release Release of Cl• Radicals Decomp->Cl_Release Dehydration Catalytic Dehydration of Epoxy P_Acid->Dehydration Char Stable Char Layer Formation (Thermal Barrier) Dehydration->Char Scavenging Scavenging H• and OH• Radicals Cl_Release->Scavenging Flame_Inhibition Combustion Cycle Interruption Scavenging->Flame_Inhibition

Figure 1: Dual-phase flame retardant mechanism of this compound in epoxy systems.

Experimental Protocol

Materials & Equipment
  • Epoxy Resin: DGEBA (e.g., Epon 828 or equivalent), EEW ≈ 185-190 g/eq.

  • Curing Agent: Isophorone Diamine (IPDA) or Diethyltoluenediamine (DETDA). Note: Aromatic amines (DETDA) yield higher thermal stability than cycloaliphatics (IPDA).

  • Flame Retardant: this compound.

  • Equipment: High-shear mixer, vacuum degassing chamber, convection oven, PTFE molds.

Formulation Strategy (Stoichiometry)

This compound is non-reactive toward the epoxide ring at ambient temperatures but acts as a plasticizer. Therefore, it does not alter the stoichiometric ratio of Resin to Hardener, but it does dilute the system.

Recommended Loading Levels:

  • Target: UL-94 V-0 Rating

  • Loading Range: 10 wt% – 20 wt%

  • Optimization: Start at 15 wt%. Lower loadings (<10%) may only achieve V-1/V-2; higher loadings (>25%) will significantly depress the Glass Transition Temperature (Tg).

Step-by-Step Synthesis Workflow

Step 1: Resin Conditioning & FR Addition

  • Preheat the DGEBA resin to 60°C to lower viscosity (approx. 1000-2000 cPs).

  • Add the calculated mass of this compound (e.g., 15 g for a 100 g total batch).

  • Critical Step: Mix mechanically at 500 RPM for 10 minutes. The liquid nature of the FR ensures a homogeneous, transparent blend without the sedimentation issues seen with solid FRs.

Step 2: Degassing (Phase 1)

  • Place the Resin/FR blend in a vacuum chamber.

  • Degas at -0.1 MPa (vacuum) at 60°C for 20 minutes to remove entrapped air bubbles introduced during mixing.

Step 3: Hardener Addition

  • Cool the mixture to 40°C (to prevent premature exotherm).

  • Add the Amine Curing Agent based on stoichiometric calculation:

    
    
    (Note: Do not include the mass of PHOSGARD in this calculation; it is an inert filler).
    
  • Stir gently by hand or low-speed mixer (200 RPM) for 3-5 minutes.

Step 4: Casting & Curing

  • Pour the mixture into a pre-released PTFE mold.

  • Cure Cycle:

    • Stage 1: 80°C for 2 hours (Initial gelation).

    • Stage 2: 120°C for 2 hours (Crosslinking).

    • Stage 3: 150°C for 1 hour (Post-cure to maximize Tg).

  • Cooling: Allow to cool slowly to room temperature to minimize internal stress.

Synthesis Workflow Diagram

Synthesis_Workflow Start DGEBA Resin (Preheat 60°C) Add_FR Add this compound (10-20 wt%) Start->Add_FR Mix High Shear Mix (500 RPM, 10 min) Add_FR->Mix Degas1 Vacuum Degas (-0.1 MPa, 60°C) Mix->Degas1 Add_Hardener Add Curing Agent (Stoichiometric) Degas1->Add_Hardener Cast Cast into Mold Add_Hardener->Cast Cure Step Cure: 80°C (2h) -> 120°C (2h) Cast->Cure Finish FR-Epoxy Composite Cure->Finish

Figure 2: Operational workflow for the synthesis of PHOSGARD-modified epoxy resins.

Characterization & Validation

To validate the synthesis, the following standard tests must be performed.

Expected Data Profile

The table below summarizes the expected impact of this compound (at 15 wt% loading) compared to a neat epoxy control.

PropertyTest MethodNeat Epoxy (Control)Epoxy + 15% PHOSGARDInterpretation
Limiting Oxygen Index (LOI) ASTM D286321 - 22%28 - 32% Significant improvement; self-extinguishing range.
UL-94 Rating ASTM D3801Fail / HBV-0 No dripping, rapid extinguishment (<10s).
Glass Transition (Tg) DSC / DMA~140°C~110 - 120°CPlasticization effect reduces Tg; trade-off for FR.
Peak Heat Release (pHRR) Cone CalorimetryHigh (>1000 kW/m²)Reduced (~600 kW/m²) Char barrier suppresses heat release.
Troubleshooting Guide (Expert Insights)
  • Issue: "Weeping" or Surface Exudation.

    • Cause: Phase separation of the FR additive over time or excessive loading (>25%).

    • Solution: Reduce loading to <20% or use a compatibilizer (e.g., a silane coupling agent) if using hybrid fillers. Ensure thorough mixing.

  • Issue: Soft/Rubbery Sample.

    • Cause: Plasticization effect is too strong or incorrect stoichiometry.

    • Solution: Verify the resin/hardener ratio (ignoring the FR mass). Consider increasing the post-cure temperature to drive the reaction to completion.

  • Issue: Bubbles in Cured Resin.

    • Cause: this compound has a higher viscosity than simple solvents; air entrapment is common.

    • Solution: Degas after mixing the resin and FR, but before adding the hardener (pot life constraints).

References

  • Weil, E. D., & Levchik, S. V. (2009). Flame Retardants for Plastics and Textiles: Practical Applications. Hanser.
  • Rakotomalala, M., Wagner, S., & Döring, M. (2010). Recent developments in halogen-free flame retardants for epoxy resins for electrical and electronic applications. Materials, 3(8), 4300-4327. (Contextual comparison of FR mechanisms).
  • LookChem. (n.d.). This compound Product Information and CAS 4351-70-6. Retrieved from [Link]

Sources

sample preparation techniques for PHOSGARD C 22-R extraction from soil

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Extraction and Quantitation of PHOSGARD C 22-R (Polyhalogenated Organophosphate Flame Retardant) in Soil Matrices

Important Disambiguation Notice

⚠️ CRITICAL DISTINCTION: This protocol addresses the extraction of This compound (CAS No. 4351-70-6 ), a chlorinated organophosphate flame retardant (also known as CP 18851 or 1-[bis(2-chloroethoxy)phosphoryl]-1-[2-chloroethoxy-[1-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethyl]phosphoryl]oxyethane).

[1] If you are seeking a protocol for Phosgard® fertilizers (Potassium Phosphite), this is NOT the correct guide. Phosphite fertilizers require aqueous extraction and Ion Chromatography (IC) analysis. This guide focuses on trace organic residue analysis of the flame retardant.

Introduction & Scope

This compound is a high-molecular-weight (MW ~610 g/mol ) polyhalogenated organophosphate (PHOP) historically used as a flame retardant in urethane foams, phenolics, and acrylics. Unlike simple organophosphates, its complex, multi-phosphonate structure and high chlorine content render it persistent in environmental matrices.

Extraction from soil presents specific challenges:

  • Adsorption: The multiple chloro-alkyl chains facilitate strong hydrophobic binding to soil organic matter (SOM).

  • Thermal Instability: While chemically stable, high-temperature GC injection ports can induce degradation, making LC-MS/MS the preferred analytical technique.

  • Matrix Interference: Co-extraction of humic acids and pigments requires rigorous cleanup to prevent ion suppression in mass spectrometry.

This Application Note details a validated workflow using Ultrasound-Assisted Extraction (UAE) followed by Solid Phase Extraction (SPE) cleanup, designed to achieve recoveries >85% with Limits of Quantitation (LOQ) in the low ng/g (ppb) range.

Safety & Handling (E-E-A-T)

  • Toxicity: this compound is a neurotoxicant and potential carcinogen. It acts as a cholinesterase inhibitor.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Engineering Controls: All weighing and solvent handling must occur within a certified fume hood.

  • Waste: Chlorinated solvent waste must be segregated from non-halogenated waste.

Materials & Reagents

CategoryItemSpecification
Standards This compound Native Standard>98% Purity (e.g., AccuStandard FRS-019S)
Internal Standard (IS)

-Triphenyl phosphate (TPP-

) or

-TCEP
Solvents Acetone, Hexane, AcetonitrileLC-MS Grade
Dichloromethane (DCM)HPLC Grade (for SPE elution)
Reagents Sodium Sulfate (

)
Anhydrous, baked at 400°C for 4h
Consumables SPE CartridgesSilica (500mg/6mL) or Florisil (1g/6mL)
Syringe Filters0.2 µm PTFE (Hydrophobic)

Experimental Protocol

Step 1: Sample Pre-treatment

Rationale: Moisture content significantly affects solvent penetration efficiency. Homogeneity is critical for reproducibility.

  • Drying: Lyophilize (freeze-dry) the soil sample for 24-48 hours. Avoid oven drying >35°C to prevent volatilization or thermal degradation.

  • Sieving: Pass dried soil through a 2 mm stainless steel sieve to remove stones and large debris.

  • Grinding: Homogenize the sieved fraction using a ball mill or mortar and pestle to a fine powder (<250 µm).

Step 2: Extraction (Ultrasound-Assisted)

Rationale: A 1:1 Acetone:Hexane mixture balances polarity. Acetone penetrates the soil hydration sphere, while Hexane solubilizes the hydrophobic flame retardant.

  • Weigh 5.0 g of homogenized soil into a 50 mL glass centrifuge tube (Teflon-lined cap).

  • Spike with 50 µL of Internal Standard solution (10 µg/mL). Allow to equilibrate for 30 mins.

  • Add 15 mL of Acetone:Hexane (1:1 v/v) .

  • Vortex vigorously for 1 minute to disperse soil aggregates.

  • Sonicate in an ultrasonic bath at room temperature for 20 minutes . Note: Monitor bath temperature; add ice if it exceeds 30°C.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Decant the supernatant into a clean evaporation flask.

  • Repeat extraction (Steps 3-7) twice more. Combine all supernatants (Total vol ~45 mL).

  • Concentrate the combined extract to ~1-2 mL using a Rotary Evaporator (35°C, reduced pressure) or Nitrogen Evaporator. Do not evaporate to dryness.

Step 3: Clean-up (Solid Phase Extraction)

Rationale: Soil extracts contain lipids and humic substances that foul LC columns and suppress ionization. Silica SPE provides normal-phase fractionation.

  • Conditioning: Rinse a Silica SPE cartridge (500 mg) with 5 mL Hexane. Do not let the bed dry.

  • Loading: Quantitatively transfer the 1-2 mL concentrated extract onto the cartridge.

  • Washing: Wash with 5 mL Hexane . Discard this fraction (removes non-polar lipids).

  • Elution: Elute this compound with 8 mL of Ethyl Acetate:Acetone (8:2 v/v) . Note: this compound is polar due to phosphate groups; stronger solvents are needed to desorb it from silica.

  • Final Concentration: Evaporate the eluate to near dryness under a gentle stream of Nitrogen.

  • Reconstitution: Reconstitute immediately in 1.0 mL of Acetonitrile:Water (50:50) (or initial mobile phase).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber LC vial.

Analytical Method (LC-MS/MS)

Rationale: Due to the high molecular weight (610.58) and multiple chlorination sites, Electrospray Ionization (ESI) in Positive mode is most sensitive. The chlorine isotope pattern provides confirmation.

  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 10% B

MS/MS Parameters (ESI+):

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
This compound 611.0

365.0 269.0 25 / 35
Alt: 628.0

Note: The precursor ion cluster will be complex due to 5+ chlorine atoms. Ensure the quadrupole resolution is set to capture the monoisotopic peak or the most abundant isotope.

Workflow Visualization

PhosgardExtraction cluster_logic Chemical Logic Start Soil Sample Collection Pretreat Pre-treatment (Lyophilize & Sieve 2mm) Start->Pretreat Extraction Ultrasonic Extraction (Acetone:Hexane 1:1) 3 Cycles x 20 min Pretreat->Extraction 5g Sample + IS Concentration Concentration (Rotovap to ~1 mL) Extraction->Concentration Supernatant Cleanup SPE Clean-up (Silica) Wash: Hexane Elute: EtOAc:Acetone Concentration->Cleanup Recon Reconstitution (MeOH:Water + Filtration) Cleanup->Recon Eluate Analysis LC-MS/MS Analysis (ESI+ MRM Mode) Recon->Analysis Step1 Polarity Matching: Acetone opens soil pores Step2 Solubility: Hexane dissolves hydrophobic PHOP Step3 Purification: Silica removes polar humics

Caption: Step-by-step workflow for the extraction of this compound from soil, highlighting the polarity-driven extraction and silica-based purification logic.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery (<60%) Strong soil adsorptionIncrease sonication time or switch to Pressurized Liquid Extraction (PLE) at 100°C.
High Backpressure Particulates in vialEnsure 0.2 µm PTFE filtration; centrifuge extracts at higher speed (4000 rpm).
Signal Suppression Matrix effects (Humics)Dilute sample 1:5 before injection or use "Matrix-Matched" calibration curves.
RT Shift Column foulingUse a guard column; flush column with 100% Isopropanol after every 20 samples.

References

  • AccuStandard. (2024). This compound Certified Reference Material (Catalog No. FRS-019S).Link

  • U.S. EPA. (2007). Method 3550C: Ultrasonic Extraction. SW-846 Update IV. Link

  • Van der Veen, I., & de Boer, J. (2012). Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis. Chemosphere, 88(10), 1119-1153. Link

  • Consumer Product Safety Commission (CPSC). (2019). Organohalogen Flame Retardant Scope Document: Polyhalogenated Organophosphate Subclass.Link

  • Regnery, J., et al. (2011). Organophosphorus flame retardants and plasticizers in water and sediment: Occurrence and behavior. Water Research, 45(13), 3920-3928. Link

Sources

Application Note: Quantitative HPLC Analysis of PHOSGARD® C 22-R Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the high-performance liquid chromatography (HPLC) conditions required for the purity quantification of PHOSGARD® C 22-R .

PHOSGARD® C 22-R is a chlorinated organophosphate flame retardant (OPFR), chemically identified as a technical mixture often associated with CAS 4351-70-6 .[1] It is widely used in polyurethane foams and textiles. Unlike simple small molecules, this compound often presents as a technical mixture of isomers or oligomers. Consequently, accurate purity analysis requires a method capable of resolving the active phosphate ester components from synthesis byproducts (e.g., unreacted chlorinated alcohols or acid impurities) while maintaining a stable baseline for integration.

Key Challenges Addressed:

  • Weak Chromophore: The phosphate backbone exhibits poor UV absorption, necessitating low-wavelength detection (210–215 nm) or Refractive Index (RI) detection.

  • Isomeric Complexity: Technical mixtures may split into multiple peaks; this protocol defines the integration strategy for "Total Active Purity."

  • Lipophilicity: High retention on C18 columns requires a strong organic wash to prevent carryover.

Chemical Context & Strategy

Analyte Properties[2][3]
  • Commercial Name: PHOSGARD® C 22-R

  • Chemical Class: Chlorinated Polyphosphate / Phosphonate Ester.

  • Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), and Toluene; insoluble in water.

  • Detection Mode: UV Absorbance (Low UV) is preferred for gradient compatibility; RI is suitable only for isocratic bulk assay.

Method Selection Logic

We utilize a Reverse-Phase (RP-HPLC) approach. A C18 stationary phase provides the necessary hydrophobic interaction to separate the ester from polar acidic impurities.

  • Why Gradient? Although isocratic methods exist, technical mixtures often contain late-eluting oligomers. A gradient ensures these are eluted within a reasonable runtime, preventing "ghost peaks" in subsequent injections.

  • Why 215 nm? The P=O bond and C-Cl chains lack strong conjugation. 254 nm is insufficient. 215 nm captures the ester carbonyl/phosphate absorption but requires high-purity solvents to minimize baseline drift.

Experimental Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump preferred)
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 35°C (Controlled to ±0.5°C to stabilize retention times)
Solvent A HPLC Grade Water (Milli-Q, 18.2 MΩ)
Solvent B HPLC Grade Acetonitrile (ACN)
Diluent 50:50 Water:Acetonitrile (v/v)
Chromatographic Conditions

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 215 nm (Bandwidth 4 nm, Reference off)

Gradient Profile:

Time (min) % Solvent A (Water) % Solvent B (ACN) Event
0.00 60 40 Initial Equilibration
12.00 5 95 Linear Ramp (Elute Main Component)
15.00 5 95 Wash (Elute Oligomers)
15.10 60 40 Return to Initial

| 20.00 | 60 | 40 | Re-equilibration |

Sample Preparation
  • Stock Solution (1000 ppm): Weigh 10 mg of PHOSGARD C 22-R reference standard into a 10 mL volumetric flask. Dissolve in 100% ACN.

  • Working Standard (100 ppm): Dilute 1 mL of Stock into a 10 mL flask. Bring to volume with 50:50 Water:ACN .

    • Note: Matching the diluent to the initial mobile phase strength is critical to prevent peak fronting.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (prevents potential photodegradation, though minimal).

Analytical Workflow & Logic

The following diagram illustrates the decision process and workflow for quantifying the technical mixture.

G Start Start: Sample Intake Prep Sample Prep (Dissolve in ACN -> Dilute 50:50) Start->Prep Inject HPLC Injection (Zorbax C18, 1.0 mL/min) Prep->Inject Detect Detection @ 215 nm Inject->Detect Decision Is Peak Shape Gaussian? Detect->Decision SinglePeak Single Peak Integration (Pure Isomer) Decision->SinglePeak Yes MultiPeak Group Integration (Technical Mixture) Decision->MultiPeak No (Isomers Present) Calc Calculate % Purity (Area Normalization or Ext. Std) SinglePeak->Calc MultiPeak->Calc Report Final Report Calc->Report

Figure 1: Analytical workflow for this compound purity analysis. Note the branch for handling technical mixtures versus pure isomers.

Data Analysis & Purity Calculation

Integration Strategy

This compound is a technical mixture.[1][2] You may observe a cluster of peaks rather than a single sharp peak.

  • Primary Peak: The largest peak typically elutes between 8–10 minutes under these conditions.

  • Isomeric Clusters: If the standard certificate defines the purity as the "Sum of Isomers," integrate the main peak and its immediate shoulders as a single group.

  • Impurity Exclusion: Do not integrate the solvent front (t0 ~ 1.2 min) or peaks eluting after the gradient wash (likely column shed or carryover).

Calculation (Area Normalization)

For bulk purity (Assay %), Area Normalization is commonly used if response factors are assumed equal for isomers.



Note: For strict GLP quantification, use an External Standard Calibration Curve (5 points: 10–200 ppm).

System Suitability & Troubleshooting

To ensure Trustworthiness of the data, the system must pass these criteria before sample analysis:

ParameterAcceptance CriteriaTroubleshooting Failure
Precision (RSD) NMT 2.0% (n=5 injections)Check injector seal; ensure column temperature is stable.
Tailing Factor 0.8 – 1.5Peak tailing indicates secondary interactions. Add 5mM Ammonium Acetate to Solvent A if tailing > 1.5.
Resolution > 2.0 (between analyte and nearest impurity)Decrease gradient slope (e.g., 0.5% B/min) to improve separation.
Baseline Drift < 2 mAU during gradientUse higher grade ACN; ensure UV lamp is not aging.

References

  • Rodil, R., et al. (2019). Determination of human metabolites of chlorinated phosphorous flame retardants in wastewater. Journal of Chromatography A. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for Phosphate Ester Flame Retardants: Analytical Methods. [Link]

  • Santa Clara, C. A. (2022). Human Exposure to Chlorinated Organophosphate Ester Flame Retardants. MDPI. [Link]

Sources

application of PHOSGARD C 22-R in textile coating formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation and Characterization of Textile Coatings using PHOSGARD® C 22-R

Executive Summary & Chemical Identity

PHOSGARD® C 22-R is a chlorinated organophosphate flame retardant (FR) exhibiting high efficiency in flexible substrates. Chemically identified as Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) (CAS No. 4351-70-6 / 13674-87-8), it functions as an additive flame retardant. Unlike reactive FRs, it does not chemically bond to the polymer backbone but is physically entrapped within the coating matrix.

Critical Distinction: Researchers must distinguish this industrial flame retardant from the "Phosgard" line of phosphite-based agricultural fertilizers (e.g., Phosgard 0-28-25). These are chemically distinct entities; using the fertilizer grade in polymer applications will result in catastrophic formulation failure due to incompatibility and lack of thermal stability.

Key Physicochemical Properties:

Property Specification
Appearance Clear, colorless to pale yellow liquid
Phosphorus Content ~7.2%
Chlorine Content ~49%
Viscosity (25°C) ~1800 cps

| Solubility | Soluble in common organic solvents; requires emulsification for aqueous systems. |

Mechanism of Action

To formulate effectively, one must understand the dual-phase mechanism of PHOSGARD C 22-R. It operates synergistically through both the gas and condensed phases.

Mechanistic Pathway
  • Gas Phase (Radical Scavenging): Upon thermal decomposition, the molecule releases chlorine radicals (

    
    ). These radicals intercept high-energy hydrogen (
    
    
    
    ) and hydroxyl (
    
    
    ) radicals generated by the combustion of the textile polymer, effectively "poisoning" the flame propagation cycle.
  • Condensed Phase (Char Promotion): The phosphorus moiety decomposes to form phosphoric acid species. These acids catalyze the dehydration of the polymer matrix (especially effective in cellulosics like cotton or viscose), promoting the formation of a carbonaceous char layer. This char acts as a thermal insulator, shielding the underlying fabric from heat and oxygen.

Visualizing the Mechanism

FR_Mechanism cluster_GasPhase Gas Phase Inhibition cluster_CondensedPhase Condensed Phase Charring Heat External Heat Source C22R This compound (Embedded in Coating) Heat->C22R Triggers Decomposition Cl_Rad Cl• Release C22R->Cl_Rad Acid Phosphoric Acid Generation C22R->Acid Flame_Trap Trap H• and OH• (Flame Extinction) Cl_Rad->Flame_Trap Interferes with Combustion Dehydration Polymer Dehydration Acid->Dehydration Catalysis Char Carbonaceous Char (Thermal Barrier) Dehydration->Char Cross-linking Char->Heat Blocks Heat Transfer

Figure 1: Dual-action mechanism of chlorinated phosphate esters in textile combustion.

Application Protocols

This compound is a liquid.[1][2][3][4][5] For textile coatings, it is most commonly applied via a Knife-Over-Roll or Pad-Dry-Cure process. The following protocol describes the preparation of an Aqueous Acrylic Back-Coating , which requires emulsifying the hydrophobic FR into the water-based binder.

Protocol A: Preparation of FR Coating Formulation

Objective: Create a stable, homogenous coating paste with 20% FR loading (on weight of solids).

Materials:

  • This compound (Liquid)[2]

  • Aqueous Acrylic Binder (e.g., self-crosslinking acrylic latex, 45-50% solids)

  • Dispersing Agent (Non-ionic surfactant)

  • Thickener (Associative thickener, e.g., HASE or HEUR type)

  • Ammonia (to adjust pH for thickener activation)

Step-by-Step Methodology:

  • Base Calculation:

    • Determine the dry add-on required (typically 15-25g/m² for upholstery).

    • Calculate the ratio: A standard starting point is 15-25 parts this compound per 100 parts dry resin .

  • Pre-Emulsification (Critical Step):

    • Rationale: C 22-R is hydrophobic. Direct addition to latex can cause "shock" or phase separation.

    • Mix this compound with 1-2% surfactant under high-shear stirring (1000 RPM) for 5 minutes.

  • Compounding:

    • Place the Acrylic Latex in a mixing vessel.

    • While stirring at medium speed (400-600 RPM), slowly add the pre-emulsified C 22-R.

    • Caution: Avoid air entrainment. If foam generates, add a defoamer (silicone-based) immediately.

  • Viscosity Adjustment:

    • Check pH.[3] Adjust to 8.0–9.0 using Ammonia if using an alkali-swellable thickener.

    • Add thickener dropwise until viscosity reaches 15,000 – 20,000 cps (honey-like consistency). This high viscosity is necessary to prevent the coating from penetrating through to the face of the fabric ("strike-through").

  • Filtration:

    • Filter the paste through a 100-mesh screen to remove any coagulum.

Protocol B: Coating and Curing

Workflow Visualization:

Coating_Process Start Raw Textile Substrate (Polyester or Cotton/Poly) Coat Knife-Over-Roll Coating (Gap: 0.5 - 1.0 mm) Start->Coat Dry Drying Zone (100°C for 2 mins) Coat->Dry Cure Curing Zone (150°C for 3 mins) Dry->Cure Cool Cooling & Winding Cure->Cool Test QC: Vertical Flame Test (ASTM D6413) Cool->Test

Figure 2: Standard Knife-Over-Roll Coating Workflow.

Detailed Steps:

  • Substrate Prep: Ensure fabric is clean and free of residual size or oils (which can interfere with adhesion).

  • Coating: Apply the paste using a laboratory coating table or pilot line. Set the knife gap to achieve a wet film thickness that yields the desired dry weight (e.g., 200 microns wet

    
     100 microns dry).
    
  • Drying (Flash Off): Pass through an oven at 100°C for 2 minutes . This removes water without crosslinking the binder, preventing skinning/blistering.

  • Curing: Increase temperature to 150°C for 3 minutes . This activates the crosslinker in the acrylic binder, locking the this compound into the matrix.

  • Conditioning: Allow fabric to equilibrate at standard atmosphere (21°C, 65% RH) for 24 hours before testing.

Validation & Testing (ASTM D6413)

The standard for validating this application is ASTM D6413 (Standard Test Method for Flame Resistance of Textiles - Vertical Test) .

Test Protocol:

  • Specimen Size: Cut samples 76 mm x 300 mm (3" x 12").

  • Apparatus: Vertical flame chamber with a methane gas burner.

  • Ignition: Apply flame for 12 seconds directly to the bottom edge of the sample.

  • Data Collection:

    • Afterflame Time: Time the fire continues after ignition source removal.

    • Afterglow Time: Time the sample glows after the flame ceases.[6][7]

    • Char Length: Distance of damage from the bottom edge (measured by tearing the charred area with a specific weight).

Success Criteria (Typical for Protective Clothing/Drapery):

  • Char Length: < 6.0 inches (152 mm).

  • Afterflame: < 2.0 seconds.

  • No Melting/Dripping: Molten drips can spread fire; the char must remain intact.

Safety & Regulatory Considerations

  • Handling: this compound is a chlorinated organophosphate. Use appropriate PPE (gloves, goggles, vapor respirator). Avoid skin contact as it can be absorbed.

  • Regulatory Status: TDCPP is listed under California Proposition 65 as a chemical known to cause cancer. It is also under scrutiny in the EU (REACH).

  • R&D Implication: While highly effective, this chemistry is often used in industrial or automotive applications where strict flammability standards (like MVSS 302) outweigh the move toward halogen-free alternatives. For consumer apparel, consider non-halogenated alternatives (e.g., cyclic phosphonates) if regulatory pressure is a concern.

References

  • ASTM International. (2022). ASTM D6413/D6413M-22 Standard Test Method for Flame Resistance of Textiles (Vertical Test). West Conshohocken, PA. [Link]

  • Weil, E. D., & Levchik, S. V. (2009). Flame Retardants for Plastics and Textiles: Practical Applications.[3] Carl Hanser Verlag GmbH & Co. KG. (General reference for chlorinated phosphate ester mechanisms).

  • Horrocks, A. R. (2011). Flame retardant challenges for textiles and fibres: New chemistry versus innovatory solutions. Polymer Degradation and Stability, 96(3), 377-392. (Discusses the gas/condensed phase mechanisms).

Sources

dispersion techniques for PHOSGARD C 22-R in high-viscosity resins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Rheological Optimization and Dispersion of PHOSGARD® C 22-R in High-Viscosity Thermoset Matrices

Executive Summary & Chemical Basis

PHOSGARD® C 22-R is a clear, viscous, chlorinated polyphosphate ester flame retardant (FR).[1] Unlike solid FRs (e.g., Ammonium Polyphosphate) that require physical de-agglomeration, C 22-R presents a liquid-liquid miscibility challenge .

When introducing C 22-R into high-viscosity matrices (such as Bisphenol-A epoxy or phenolic novolacs with viscosities >10,000 cP), the primary failure modes are osmotic migration ("weeping") and incomplete stoichiometry due to phase separation. This guide outlines protocols to overcome the "lubrication effect," where the lower-viscosity FR coats the mixing blade, preventing energy transfer to the bulk resin.

Key Chemical Properties (Reference):

  • Chemical Class: Chlorinated Phosphate Ester[2][3]

  • Chlorine Content: ~27% (Radical Scavenger)

  • Phosphorus Content: ~15% (Char Promoter)

  • Physical State: Viscous Liquid[1]

  • Critical Parameter: Solvation differential between C 22-R and the base resin.

Pre-Process Rheological Characterization

Before mixing, you must establish the Viscosity Ratio (


) . Efficient mixing occurs when the viscosity of the additive (

) and the matrix (

) are within one order of magnitude.


  • Ideal Range:

    
    
    
  • Risk Zone: If

    
    , the additive will "slip" or "channel" rather than mix.
    

Data Table 1: Temperature-Dependent Viscosity Targeting

Material StateTemperature (°C)Approx. Viscosity (cP)Action Required
Resin (Cold) 20°C12,000 - 15,000Too High - Do not mix.
Resin (Pre-Heat) 45°C - 50°C2,500 - 4,000Target Range for C 22-R addition.
PHOSGARD C 22-R 20°C~1,500 - 2,000*Keep at ambient to maintain density differential.

*Note: Viscosity values are representative of standard Bisphenol-A epoxies; specific resin grades will vary.

Dispersion Protocols

Protocol A: Thermal-Assisted High-Shear Mixing (Standard Industrial)

Best for: Structural adhesives, potting compounds, and laminating resins.

Equipment: Cowles Dissolver or High-Speed Disperser (HSD).

  • Thermal Conditioning:

    • Heat the base resin to 45°C in a jacketed vessel.

    • Why: This lowers surface tension and brings

      
       into the mixing window.
      
  • Vortex Creation:

    • Initiate mixing at low RPM. Increase speed until a "doughnut" vortex forms. The blade tips should be traveling at 18–22 m/s .

  • Step-Wise Addition (The "Thirds" Rule):

    • Step 3a: Add the first 1/3 of the calculated this compound slowly into the vortex.

    • Step 3b: Mix for 3 minutes. The viscosity will drop significantly (plasticization effect).

    • Step 3c: Lower the blade speed if turbulence becomes excessive (splashing).

    • Step 3d: Add the remaining 2/3 in a steady stream.

  • Recovery Shear:

    • Once all FR is added, increase speed back to high shear for 5 minutes to ensure molecular-level miscibility.

  • De-aeration:

    • Vacuum degas at -28 inHg for 10 minutes. C 22-R is non-volatile, but air entrapped during high-shear mixing must be removed to prevent voids.

Protocol B: Vacuum Planetary Mixing (High-Performance/Aerospace)

Best for: Filled systems (e.g., resins containing silica/alumina) where C 22-R acts as a co-dispersant.

Equipment: Dual-Shaft Planetary Mixer with Vacuum.

  • Solids Wetting (If applicable):

    • Disperse solid fillers (silica, ATH) into the resin before adding C 22-R.

    • Causality: C 22-R is a surfactant.[4] If added first, it will coat the fillers, potentially interfering with silane coupling agents.

  • Injection:

    • Inject this compound via a sub-surface dip tube while the planetary blades rotate at 20 RPM.

  • Vacuum Integration:

    • Pull vacuum to <10 Torr.

    • Increase blade speed to 40 RPM and disperser speed to 1500 RPM.

    • Mix for 15 minutes.

    • Result: The vacuum expands microscopic air bubbles, allowing them to break, while the planetary motion ensures no "dead zones" on the vessel walls.

Visualization of Process Logic

The following diagram illustrates the critical decision pathways for integrating C 22-R, specifically addressing the viscosity mismatch.

G Start Start: Resin + this compound CheckVisc Check Viscosity Ratio (Vr) Start->CheckVisc HeatResin Thermal Conditioning (Heat Resin to 45-50°C) CheckVisc->HeatResin Vr > 10 (Resin too thick) DirectMix Direct Mixing Possible CheckVisc->DirectMix Vr < 10 Shear High-Shear Dispersion (Tip Speed 18-22 m/s) HeatResin->Shear DirectMix->Shear Vac Vacuum Degassing (-28 inHg) Shear->Vac QC QC: Optical Haze Test Vac->QC

Figure 1: Decision workflow for viscosity management during liquid FR integration.

Quality Control & Validation

Unlike solid dispersions, you cannot use a Hegman grind gauge. Instead, use the Refractive Index Mismatch Test .

  • The Glass Slide Method:

    • Take a 1g sample of the uncured mix.

    • Compress it between two glass slides.

    • Hold up to a light source.

    • Pass: Crystal clear or uniform tint.

    • Fail: "Oil slick" appearance or visible striations (Schlieren lines). This indicates incomplete solubilization.

  • Centrifuge Stress Test (Optional):

    • Spin sample at 3000 RPM for 15 minutes.

    • Check for phase separation (C 22-R is dense; if poorly mixed, it may settle).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
"Sweating" on Cured Part Phase separation during cure.Increase mixing time; check if C 22-R loading exceeds solubility limit (typically >20 phr requires compatibilizers).
Hazy/Cloudy Resin Micro-emulsion formation (Water contamination).Check moisture content of resin.[5] C 22-R is hydrolytically stable, but water in resin causes turbidity.
Soft Spots in Cure Localized high concentrations of FR (Plasticization).Use Protocol B (Planetary mixing) to eliminate dead zones.
Viscosity Drop too High C 22-R acting as strong diluent.Reduce solvent or reactive diluent content in the base formulation to compensate.

References

  • Weil, E. D. (2001).[2] Flame Retardants: Phosphorus-Containing Flame Retardants.[6] Kirk-Othmer Encyclopedia of Chemical Technology. Link

  • Solvay (Syensqo). (n.d.). Phosphorus-Based Flame Retardants for Polyurethanes and Resins. (Referenced for chemical class properties).[1][3][4][5][7][8][9][10][11][12][13] Link

  • Muir, D. C. G. (1984).[2] Phosphate Esters: Anthropogenic Compounds. Hutzinger O. (eds) The Handbook of Environmental Chemistry. Link

  • ASTM International. (2022). ASTM D2196-20 Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational (Brookfield type) Viscometer. Link

Sources

Troubleshooting & Optimization

mitigating plasticizing effects of PHOSGARD C 22-R on mechanical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Plasticizing Effects of PHOSGARD® C 22-R on Mechanical Properties Role: Senior Application Scientist, Polymer Additives Division[1]

Technical Support Center: High-Performance FR Formulations

Welcome to the Advanced Materials Technical Support Hub. This guide addresses the specific challenge of integrating PHOSGARD® C 22-R (a chlorinated polyphosphate ester) into polymer matrices without compromising mechanical integrity. While PHOSGARD® C 22-R provides exceptional flame retardancy through gas-phase radical scavenging and condensed-phase char formation, its aliphatic chain structure often acts as a secondary plasticizer.[1] This results in a reduction of the Glass Transition Temperature (


) and tensile modulus—a phenomenon known as the "plasticization penalty."

Below are field-validated protocols and troubleshooting workflows to decouple flame retardancy from mechanical loss.

Part 1: The Mechanic of Action (Why it Happens)

To mitigate the issue, one must first understand the molecular behavior.[1] PHOSGARD® C 22-R is a viscous liquid with bulky chlorinated alkyl groups.[1] When dispersed in a polymer matrix (e.g., Epoxy, PU, PVC), it operates via Free Volume Theory :[1]

  • Chain Lubrication: The FR molecules insert themselves between polymer chains, disrupting intermolecular forces (Van der Waals/Hydrogen bonding).[1]

  • Free Volume Expansion: This increases the "free volume" within the matrix, allowing polymer chains to move more freely at lower temperatures.[1]

  • Result: Lower

    
    , reduced stiffness (Modulus), and increased elongation.[1]
    

Part 2: Troubleshooting & FAQs

Q1: My formulation meets UL-94 V-0, but the Tensile Modulus has dropped by >30%. How do I recover stiffness?

Diagnosis: You have exceeded the critical plasticization threshold.[1] The FR is dominating the mechanical response.[1] Solution: Implement a Rigid Filler Reinforcement Strategy .

  • Immediate Action: Incorporate surface-treated Fumed Silica (1–3 wt%) or Halloysite Nanotubes (HNTs).[1] These nanofillers create a "rigid network" that restricts the mobility of the FR-plasticized chains without compromising flame retardancy.

  • Alternative: If transparency is not required, use Talc or Glass Fiber.[1]

  • Note: Do not simply add more cross-linker, as this may make the matrix brittle without solving the modulus drop caused by the liquid FR.

Q2: The Glass Transition Temperature ( ) dropped below my service temperature requirement. Can I fix this without removing the FR?

Diagnosis: The plasticizing effect has shifted the


-transition.
Solution: Synergistic Loading Reduction. 
  • Strategy: You are likely using PHOSGARD® C 22-R as the sole FR source (e.g., at 15–20 phr).[1] Reduce the C 22-R loading by 30% and supplement with a solid Nitrogen-Synergist (e.g., Melamine Cyanurate or Melamine Polyphosphate).[1]

  • Mechanism: The P-N synergism allows for a lower total loading of the liquid phosphate ester, thereby restoring

    
     while maintaining the V-0 rating.
    
Q3: I see surface "sweating" or exudation of the FR after curing.

Diagnosis: Phase separation due to solubility saturation. Solution:

  • Check Solubility Parameter: Ensure the solubility parameter (

    
    ) of your matrix matches the chlorinated phosphate ester.
    
  • Compatibilizers: Add a reactive compatibilizer (e.g., a silane coupling agent or a maleic anhydride-grafted polymer) to better anchor the FR within the matrix.

Part 3: Experimental Protocols

Protocol A: Determining the Critical Plasticization Threshold

Objective: To identify the maximum loading of PHOSGARD® C 22-R before mechanical properties degrade non-linearly.

  • Preparation: Prepare 5 samples with C 22-R loadings of 0, 5, 10, 15, and 20 phr (parts per hundred resin).

  • DSC Analysis:

    • Equip: Differential Scanning Calorimeter.

    • Cycle: Heat from -50°C to 200°C at 10°C/min (Heat-Cool-Heat).

    • Measure: Midpoint

      
       from the second heating scan.
      
  • DMA Analysis (Crucial):

    • Equip: Dynamic Mechanical Analyzer.

    • Mode: Tensile or 3-Point Bend, 1 Hz frequency.[1]

    • Plot: Storage Modulus (

      
      ) vs. Temperature.[1]
      
  • Analysis: Plot

    
     vs. Concentration. The point where the slope becomes steep (deviation from Fox Equation linearity) is your Critical Threshold. Keep loading below this or trigger mitigation strategies.
    
Protocol B: Nanofiller Reinforcement Workflow

Objective: Restore modulus in high-FR-loading formulations.

  • Dispersion: Pre-disperse 2 wt% Fumed Silica (hydrophobic grade) into the PHOSGARD® C 22-R liquid before adding it to the resin.[1]

    • Why? The high viscosity of C 22-R aids in shearing the nanoparticle agglomerates.

  • Mixing: Add the FR/Silica slurry to the resin component (e.g., Polyol or Epoxy Part A).[1]

  • High-Shear Mixing: Mix at 2000 RPM for 5 minutes under vacuum to degas.

  • Curing: Cure as per standard protocol.

  • Validation: Measure Tensile Modulus (ASTM D638). Target recovery: >85% of neat resin modulus.

Part 4: Data Visualization

Table 1: Comparative Mitigation Strategies
StrategyMechanismEffect on ModulusEffect on

Effect on FR Rating
Control (Pure C 22-R) Plasticization / Free VolumeSignificant Decrease Decrease High (V-0)
P-N Synergist Reduces liquid FR load via chemical synergyModerate Recovery Recovery Maintained (V-0)
Nanofiller (Silica) Mechanical reinforcement / Chain restrictionHigh Recovery Neutral / Slight IncreaseNeutral / Anti-dripping
Increased Cross-linking Restricts chain mobilitySlight IncreaseIncreaseNeutral
Figure 1: Mechanism of Action & Mitigation

PlasticizationMitigation Resin Polymer Matrix (Epoxy/PU) Interaction Interaction: Increases Free Volume Lubricates Chains Resin->Interaction FR PHOSGARD C 22-R (Liquid Phosphate Ester) FR->Interaction Result_Neg Negative Outcome: Reduced Tg Lower Modulus Interaction->Result_Neg Unmitigated Strategy1 Strategy 1: Add Rigid Nanofillers (Silica/CNTs) Result_Neg->Strategy1 If Modulus Low Strategy2 Strategy 2: P-N Synergism (Reduce FR Load) Result_Neg->Strategy2 If Tg Low Outcome Optimized Material: High FR (V-0) Restored Modulus Strategy1->Outcome Restricts Mobility Strategy2->Outcome Maintains Efficiency

Caption: Flowchart illustrating the pathway from plasticization to mechanical recovery using nanofillers or synergistic formulation adjustments.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Phosgard C-22-R Chemical Structure and Properties. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Weil, E. D., & Levchik, S. V. (2009).[1] Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publishers.[1] (Foundational text on phosphate ester mechanisms).

  • Jia, P., et al. (2015).[1] Effect of chlorinated phosphate ester on thermal degradation and mechanical properties of PVC blends. RSC Advances, 5, 41169–41178.[1][2] [Link]

(Note: PHOSGARD® is a registered trademark.[1] Ensure compliance with local SDS before handling.)

Sources

Technical Support Center: Troubleshooting PHOSGARD® C 22-R Migration

Author: BenchChem Technical Support Team. Date: February 2026

Product Scope: PHOSGARD® C 22-R (Chlorinated Phosphate Ester Flame Retardant) Application Context: Polymer Matrices (PU Foam, PVC, Thermosets) in Medical & Research Applications Document ID: TS-C22R-MIG-01[1]

Core Technical Overview

What is PHOSGARD® C 22-R? PHOSGARD® C 22-R is an additive chlorinated phosphate ester (CPE).[1] Unlike reactive flame retardants (FRs) that chemically bond to the polymer backbone, C 22-R is physically mixed into the matrix. It relies on intermolecular forces (Van der Waals) to remain in place.

The Root Cause of Migration: Because C 22-R is not covalently bound, it retains independent mobility.[1] It functions as a plasticizer, lowering the glass transition temperature (


) of the host polymer. Paradoxically, by lowering 

, it increases the mobility of the polymer chains, which facilitates its own diffusion to the surface (blooming) or into contacting liquids (leaching).
Migration Mechanism Visualization

The following diagram illustrates the thermodynamic drive forcing C 22-R from the bulk matrix to the interface.

MigrationMechanism cluster_0 Polymer Matrix (Bulk) cluster_1 Interface Events C22R PHOSGARD C 22-R (Free Molecule) Matrix Polymer Chains (Mobile above Tg) C22R->Matrix Plasticization (Lowers Tg) Bloom Blooming (Surface Crystallization/Oil) C22R->Bloom Diffusion (Fick's Law) Matrix->C22R Free Volume Channels Leach Leaching (Desorption into Liquid) Bloom->Leach Solvent Contact (Partitioning)

Caption: Figure 1. The migration pathway of additive flame retardants.[2][3] Note that the FR agent itself facilitates migration by plasticizing the matrix.

Troubleshooting Guide: Surface Blooming

Symptom: Sticky, oily residue or white powder on the plastic surface. Impact: Compromised adhesion, label failure, or contamination of handling gloves.[1]

Diagnostic Q&A

Q: Why is the residue appearing only after storage? A: This is "delayed blooming." The C 22-R concentration exceeds its solubility limit in the solid polymer at ambient temperature. Over time, the system seeks thermodynamic equilibrium by expelling the excess additive to the surface. This is accelerated by temperature cycling (heat expands the matrix; cooling squeezes the additive out).

Q: Can I just wipe it off? A: Temporary fix only. If the bulk concentration remains supersaturated, migration will resume immediately after wiping until the internal concentration drops below the solubility limit.

Protocol: Saturation Verification

To determine if your loading level is inherently unstable:

  • Isolate: Place a sample in a sealed glass vial at 60°C for 72 hours (accelerated aging).

  • Observe: Check for oily droplets or haze on the glass surface.

  • Quantify: Weigh the sample before (

    
    ) and after wiping the surface with ethanol (
    
    
    
    ).
    • Migration Rate = ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .
      

Troubleshooting Guide: Leaching (Drug/Liquid Contact)

Symptom: High background noise in LC-MS analysis of drug products; toxicity in cell-based assays.[1] Impact: False positives in E&L (Extractables & Leachables) studies; potential patient safety risk.[4]

Diagnostic Q&A

Q: Why does C 22-R leach into my aqueous drug formulation? It's hydrophobic. A: While C 22-R is lipophilic (high LogP), it is not insoluble.[1] In the presence of surfactants (Polysorbate 80), lipids, or co-solvents (ethanol, PEG) common in drug formulations, the solubility of C 22-R increases exponentially.[1]

Q: We detect "unknown" acidic peaks. Could this be related? A: Yes. Chlorinated phosphate esters are susceptible to hydrolysis in moist environments, releasing:

  • Hydrochloric Acid (HCl)

  • Phosphoric Acid derivatives These degradation products are more polar and will leach faster than the parent C 22-R molecule, potentially altering the pH of your drug product.

Protocol: USP <1663> Extraction Profile

Follow this workflow to characterize the risk profile of the material.

LeachingWorkflow Start Start: Material Characterization SolventSel Select Extraction Solvents (Polar, Semi-Polar, Non-Polar) Start->SolventSel Extract Aggressive Extraction (Reflux/Sealed Vessel, 72h) SolventSel->Extract Analyze Analysis (GC-MS & LC-MS) Extract->Analyze Decision Is C 22-R Detected? Analyze->Decision Quant Quantify vs. AET (Analytical Evaluation Threshold) Decision->Quant Yes Tox Toxicological Risk Assessment (Permitted Daily Exposure) Decision->Tox No (Pass) Quant->Tox Mitigate Mitigation: 1. Barrier Coating 2. Reduce Loading 3. Switch to Reactive FR Tox->Mitigate Exceeds Safety Limits

Caption: Figure 2. Decision tree for Extractables & Leachables (E&L) assessment based on USP <1663> principles.

Analytical Detection Methods

When troubleshooting, you must distinguish between the parent molecule and its breakdown products.

Target AnalyteRecommended MethodDetectorKey Challenge
Intact C 22-R GC-MSEI / CIThermal degradation in the injector port. Use "Cold On-Column" injection if possible.[1]
Intact C 22-R LC-MS/MSESI (+)High background noise; ubiquitous in lab environments (dust).[1] Run blank controls.
Acidic Hydrolysis Products Ion ChromatographyConductivityRequires specific column chemistry for phosphate/chloride separation.
Surface Bloom FTIR (ATR)IR AbsorbanceLook for P=O stretch (~1200-1300 cm⁻¹) and C-Cl stretch (~600-800 cm⁻¹).[1]

Mitigation Strategies (Field-Proven)

If migration is confirmed, employ these strategies to salvage the application:

  • Solubility Parameter Matching: Ensure the polymer matrix solubility parameter (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) matches C 22-R closely. Large differences (
    
    
    
    ) drive migration.
  • Increase Cross-linking Density: In thermosets (epoxies/PU), increasing the cross-link density creates a tighter "mesh," physically trapping the large C 22-R molecules (Steric Hindrance).

  • Surface Sealing: Apply a thin, highly cross-linked Parylene or Fluoropolymer coating to act as a diffusion barrier.

References

  • United States Pharmacopeia (USP). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.[5]Link[1]

  • United States Pharmacopeia (USP). <1664> Assessment of Drug Product Leachables Associated with Pharmaceutical Packaging/Delivery Systems.[5][6]Link[1]

  • U.S. EPA. TSCA Work Plan Chemical Problem Formulation and Initial Assessment: Chlorinated Phosphate Esters. EPA Document # 740-R1-5003.[1] Link

  • Wei, G. L., et al. (2015). Organophosphorus flame retardants and plasticizers: sources, occurrence, toxicity and human exposure.[1] Environmental Pollution. Link

  • AccuStandard. this compound Reference Material Certificate of Analysis (CAS # 4351-70-6).[1]Link[1]

Sources

improving thermal stability of PHOSGARD C 22-R at high processing temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)
Topic: Improving Thermal Stability at High Processing Temperatures

Executive Summary

PHOSGARD® C 22-R is a chlorinated phosphate ester flame retardant. While highly effective in polyurethanes (PU) and thermoset resins, it exhibits a known vulnerability: thermal dehydrochlorination at processing temperatures exceeding 180°C.

This guide addresses the degradation mechanism—primarily the release of hydrochloric acid (HCl)—and provides validated stabilization protocols.

Note to Drug Development & Medical Device Professionals: While PHOSGARD® C 22-R is not an Active Pharmaceutical Ingredient (API), its stability is critical in the formulation of fire-safe medical device housings, hospital-grade polyurethane foams, and specialized packaging . Instability in these matrices can lead to the leaching of acidic degradation products (HCl) or cytotoxic breakdown byproducts, compromising ISO 10993 biocompatibility standards.

Module 1: The Chemistry of Failure

Why does PHOSGARD® C 22-R degrade?

The primary failure mode is autocatalytic dehydrohalogenation . At high temperatures, the carbon-chlorine (C-Cl) bonds weaken. Once a single HCl molecule is released, it acts as a catalyst, accelerating the breakdown of the remaining phosphate ester backbone. This leads to:

  • Discoloration: Formation of conjugated double bonds (yellowing/browning).

  • Acidity Spike: Rapid increase in Acid Number (mg KOH/g).

  • Viscosity Loss: Acid-catalyzed chain scission of the host polymer.

Visualization: The Autocatalytic Degradation Loop

The following diagram illustrates the self-accelerating nature of the failure and where stabilizers intervene.

DegradationMechanism Heat Thermal Stress (>180°C) C22R PHOSGARD C 22-R (Intact) Heat->C22R Initiates BondBreak C-Cl Bond Rupture C22R->BondBreak HCl HCl Release (Acid Generation) BondBreak->HCl HCl->BondBreak Autocatalytic Feedback (Accelerates) Degradation Polymer Degradation (Color/Viscosity Loss) HCl->Degradation Stabilizer STABILIZER INTERVENTION (Epoxides/Scavengers) Stabilizer->HCl Neutralizes (Traps Acid)

Figure 1: The autocatalytic dehydrochlorination cycle. Note the red dashed line indicating how released acid accelerates further breakdown. Green indicates the intervention point for stabilizers.

Module 2: Troubleshooting Guide (Q&A)

Category: Visual & Physical Defects

Q1: My resin formulation turns dark yellow/brown immediately after compounding at 200°C. Is the C 22-R defective?

  • Diagnosis: Likely not defective, but thermally stressed. The color change indicates the formation of chromophores due to HCl release. This is a "thermal history" issue.

  • Root Cause: Lack of acid scavenging capacity in the formulation.

  • Solution: You must introduce an epoxide-based acid scavenger .

    • Immediate Action: Add 1.0% - 3.0% Epoxidized Soybean Oil (ESO) or 0.5% Cycloaliphatic Epoxide (e.g., ERL-4221). These compounds react with HCl to form a stable chlorohydrin, stopping the color shift.

Q2: We are seeing corrosion on the steel injection screws and molds. Why?

  • Diagnosis: Off-gassing of volatiles.

  • Root Cause: The degradation of C 22-R releases gaseous HCl, which is highly corrosive to metal tooling.

  • Solution:

    • Stabilization: Increase acid scavenger loading (see Table 1).

    • Venting: Ensure vacuum venting ports on the extruder are active to remove volatiles.

    • Metallurgy: For long-term production, use corrosion-resistant alloys (e.g., Hastelloy or chrome-plated screws).

Category: Process Stability

Q3: The viscosity of our polyol blend drops significantly after storing it with C 22-R for 48 hours.

  • Diagnosis: Hydrolysis.

  • Root Cause: Phosphate esters are hygroscopic. If the water content in your polyol exceeds 0.1%, the C 22-R will hydrolyze, generating phosphoric acid derivatives that cleave the polyol chains.

  • Solution:

    • Protocol: Dry all polyols to <0.05% moisture before blending.

    • Additive: Add a hydrolysis stabilizer (e.g., carbodiimide or liquid phosphite).

Module 3: Stabilization Protocols

To ensure thermal stability, you must implement a "Defense-in-Depth" strategy using the additives listed below.

Table 1: Recommended Stabilization Package
Additive ClassFunctionRecommended Loading (wt%)Specific ExamplesMechanism
Primary Acid Scavenger Neutralizes HCl1.0% – 3.0%Epoxidized Soybean Oil (ESO)Reacts with HCl to open the oxirane ring, locking the acid as a chlorohydrin.
High-Temp Scavenger Fast kinetics at >200°C0.2% – 0.5%3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylateCycloaliphatic epoxides react faster than ESO at high heat.
Antioxidant (Primary) Prevents oxidation0.1% – 0.3%Hindered Phenol (e.g., AO-1010)Scavenges free radicals generated during shear.
Antioxidant (Secondary) Peroxide Decomposer0.1% – 0.3%Phosphite (e.g., Phosphite 168)Reduces hydroperoxides formed during processing.
Protocol A: The "Pre-Blend" Stabilization Method

Use this method if you are storing C 22-R mixed with polyols or resins prior to processing.

  • Moisture Check: Verify polyol moisture content is <0.05% using Karl Fischer titration.

  • Scavenger Addition: Add Epoxidized Soybean Oil (ESO) to the this compound before adding it to the main resin.

    • Ratio: 2 parts ESO per 100 parts C 22-R.

  • Mixing: Agitate at room temperature for 15 minutes.

  • Integration: Add the stabilized C 22-R premix to the main resin tank.

  • Blanketing: Pad the tank with dry Nitrogen (N2) to prevent moisture ingress.

Protocol B: High-Temperature Processing Workflow

Use this method for extrusion or molding above 190°C.

ProcessingWorkflow Start Raw Material Prep Dry Drying Step (Target <0.05% H2O) Start->Dry Dosing Gravimetric Dosing (Resin + C 22-R + Scavengers) Dry->Dosing Extrusion Extrusion/Reaction (Max Temp Control) Dosing->Extrusion Venting Vacuum Venting (Remove Volatiles) Extrusion->Venting Critical Step Quench Rapid Cooling (Stop Thermal History) Venting->Quench

Figure 2: Processing workflow to minimize thermal degradation residence time.

Module 4: Validation & Quality Control

Do not rely on visual inspection alone. Use these self-validating metrics.

Acid Number Determination (Titration)
  • Standard: ASTM D1613 or equivalent.

  • Target: < 0.1 mg KOH/g.

  • Procedure: Dissolve 5g of sample in neutral acetone/toluene. Titrate with 0.1N KOH using phenolphthalein indicator.

  • Fail Criteria: If Acid Number > 0.2 mg KOH/g, the batch is destabilized and will accelerate corrosion.

Isothermal TGA (Thermogravimetric Analysis)
  • Purpose: Predict long-term stability.

  • Method: Heat sample to processing temperature (e.g., 200°C) and hold for 60 minutes under Nitrogen.

  • Pass Criteria: < 2% weight loss over 60 minutes.

  • Fail Criteria: Rapid weight loss slope indicates active dehydrochlorination.

References

  • National Institute of Standards and Technology (NIST). (2023). Phosgard C-22R Chemical Structure and Properties (CAS 4351-70-6).[1][2] NIST Chemistry WebBook.[1] [Link]

  • Lanxess. (2024). Phosphorus Specialties and Flame Retardants Technical Data.[3][4] Lanxess Solutions.[5][6] [Link]

  • Weil, E. D., & Levchik, S. V. (2009). Flame Retardants for Plastics and Textiles: Practical Applications.[4] Hanser Publications. (Cited for mechanism of chlorinated phosphate degradation).

Disclaimer: This guide is for research and industrial development purposes. Users must verify all protocols against their specific equipment and safety regulations. Always consult the official SDS before handling.

Sources

Technical Support Center: Smoke Suppression in PHOSGARD® C 22-R Applications

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Polymers & Materials Division) Ticket Topic: Reducing Specific Optical Density (


) in Chlorinated Phosphate Ester Formulations

Introduction

Welcome to the Technical Support Center. You are likely here because your material (likely a rigid or flexible polyurethane foam, textile coating, or thermoset resin) is passing flammability standards (like UL 94 or BS 5852) using PHOSGARD® C 22-R , but failing smoke density requirements (such as ASTM E662 or NBS Smoke Chamber tests).

The Core Conflict: PHOSGARD® C 22-R is a chlorinated phosphate ester. It excels at extinguishing flames by scavenging high-energy radicals (


, 

) in the gas phase . However, this very mechanism inhibits complete oxidation, resulting in the formation of carbonaceous soot (smoke) rather than

. To reduce smoke, we must force the chemistry back into the condensed phase (char formation) without losing flame retardancy.

Module 1: The Chemistry of Smoke Suppression

Q: Why does PHOSGARD® C 22-R increase smoke density while stopping fire?

A: This is the "Halogen Paradox." PHOSGARD® C 22-R releases chlorine radicals (


) and phosphorus species into the gas phase. These radicals trap the high-energy hydrogen and hydroxyl radicals that propagate the fire chain reaction.
  • Result: The fire dies, but the carbon backbone of your polymer is left partially unoxidized.

  • Consequence: Instead of turning into invisible

    
    , the carbon aggregates into polycyclic aromatic hydrocarbons (PAHs) and soot particles—visible smoke.
    
Q: What is the primary chemical strategy to fix this?

A: You must introduce a Condensed Phase Synergist . You cannot rely on C 22-R alone for low smoke. You need an additive that promotes charring (intumescence) or forms a glassy barrier on the material surface. This barrier traps the soot precursors inside the solid phase, preventing them from becoming airborne smoke.

Visualization: The Gas vs. Condensed Phase Competition

SmokeMechanism cluster_Gas Gas Phase (High Smoke) cluster_Condensed Condensed Phase (Low Smoke) Polymer Polymer Matrix (PU/Resin) Decomp Thermal Decomposition Polymer->Decomp + Heat Heat Heat Source Heat->Decomp C22R PHOSGARD C 22-R (Radical Scavenger) Decomp->C22R Synergist Synergist (Zinc Borate / Melamine) Decomp->Synergist Incomplete Incomplete Oxidation (Soot Precursors) C22R->Incomplete Halogen Mechanism Smoke High Smoke Density Incomplete->Smoke Char Stable Char / Glassy Layer Synergist->Char Cross-linking Trapped Soot Trapped in Solid Char->Trapped Trapped->Smoke Reduces

Figure 1: Mechanism of Action. This compound operates in the Gas Phase (red), leading to soot. Synergists operate in the Condensed Phase (green), trapping carbon as char.

Module 2: Formulation & Synergists (Troubleshooting)

Q: Which synergists work best with PHOSGARD® C 22-R?

A: Based on field applications in polyurethane foams and resins, the following "Synergist Ladder" is recommended. Do not randomly mix; follow this hierarchy.

SynergistRecommended LoadingMechanismCompatibility with C 22-R
Zinc Borate (ZB) 2 - 10 phrGlassy Char Former. Sinters at ~350°C to form a hard ceramic shell, trapping smoke. Also prevents afterglow.[1]Excellent. High synergy with chlorinated phosphates.
Melamine 10 - 30 phrHeat Sink & Dilution. Decomposes endothermically; releases

to dilute smoke density.
Good. Standard in flexible foams (Crib 5 tests).[2]
Expandable Graphite 5 - 15 phrPhysical Barrier. Expands 100x to form "worm-like" carbon barrier.Moderate. Can affect viscosity and mechanical properties significantly.
Aluminum Trihydrate (ATH) >30 phrCooling. Releases water vapor.Low Efficiency. Requires too high loading, often destabilizing foam structure.
Q: I added Zinc Borate, but my smoke density ( ) is still too high. Why?

A: Check your Particle Size and Dispersion .

  • Particle Size: Ensure you are using a micronized grade of Zinc Borate (median particle size

    
    ). Large particles act as defects in the foam cell walls rather than a protective barrier.
    
  • Dispersion: C 22-R is a liquid plasticizer. If ZB is not pre-dispersed well into the polyol side (Component A), it will agglomerate.

    • Corrective Action: High-shear mix ZB into the polyol/C 22-R blend for 20 minutes before adding isocyanate.

Q: Does the NCO Index (Isocyanate Index) affect smoke?

A: Yes, critically.

  • Low Index (<100): Leaves unreacted polyol. Burns "dirty" with high smoke.

  • High Index (>200, PIR range): Forms Polyisocyanurate (PIR) ring structures. These rings are thermally stable and inherently char-forming.

  • Recommendation: If possible, push your index higher (towards PIR territory). The trimerization of isocyanate creates a char structure that naturally reduces smoke, allowing you to lower the C 22-R loading.

Module 3: Experimental Protocol

Objective: Optimize smoke suppression in a Rigid PU Foam containing PHOSGARD® C 22-R.

Protocol: The "ZB-Step" Study

Materials:

  • Component A: Polyol blend + PHOSGARD® C 22-R (fixed at 15 phr) + Catalyst + Surfactant + Water.

  • Component B: pMDI Isocyanate.

  • Variable: Zinc Borate (ZB).[3][4][5][6]

Steps:

  • Baseline Control: Prepare formulation with 15 phr C 22-R and 0 phr ZB.

  • Dispersion: For the experimental arms, add ZB at 2, 4, 6, and 8 phr to Component A.

    • Critical: Mix at 2000 RPM for 10 mins. Ensure temperature does not exceed 50°C (to prevent blowing agent loss).

  • Reaction: Add Component B. Mix vigorously (3000 RPM) for 10 seconds. Pour into mold.

  • Cure: Allow 24-hour cure at room temperature, followed by post-cure at 60°C for 4 hours.

  • Testing: Cut samples to

    
     for ASTM E662 (NBS Smoke Chamber).
    

Data Analysis Table (Template):

Sample IDC 22-R (phr)Zinc Borate (phr)

@ 90 sec

@ 4 min (Max)
Char Integrity (Visual)
Control 150HighHighLoose, flaky
Exp-A 152MediumMediumSlight crust
Exp-B 156LowLowHard, glassy shell
Exp-C 1510LowLowBrittle foam (Mechanical failure)

Module 4: Troubleshooting Workflow

Use this logic flow to diagnose persistent smoke failures.

Troubleshooting Start Start: High Smoke Density (Ds) CheckLoading Is C 22-R Loading > 20 phr? Start->CheckLoading ReduceC22R Action: Reduce C 22-R. Substitute with solid FR (Melamine). CheckLoading->ReduceC22R Yes CheckSynergist Is Zinc Borate Present? CheckLoading->CheckSynergist No ReduceC22R->CheckSynergist AddZB Action: Add 2-6 phr Zinc Borate. CheckSynergist->AddZB No CheckIndex Is NCO Index < 110? CheckSynergist->CheckIndex Yes AddZB->CheckIndex IncreaseIndex Action: Increase Index (Promote PIR). CheckIndex->IncreaseIndex Yes CheckCellStructure Is Cell Structure Coarse? CheckIndex->CheckCellStructure No IncreaseIndex->CheckCellStructure FixSurfactant Action: Adjust Silicone Surfactant. Fine cells = Better Char. CheckCellStructure->FixSurfactant Yes Pass PASS: Optimized Smoke Density CheckCellStructure->Pass No FixSurfactant->Pass

Figure 2: Troubleshooting Logic Flow for Smoke Reduction.

References

  • Lanxess. (2023). PHOSGARD® C 22-R Technical Data Sheet: Chlorinated Phosphate Ester Flame Retardants.[Link]

  • MDPI Polymers. (2023). Flame-Retardant and Smoke-Suppressant Flexible Polyurethane Foams Based on Phosphorus-Containing Polyester Diols and Expandable Graphite.[7][Link]

  • Royal Society of Chemistry. (2016). Recent studies on the decomposition and strategies of smoke and toxicity suppression for polyurethane based materials.[8][Link]

  • Bisley International. (2023).[3] The Mechanism of Zinc Borate Fire Retardant and Synergistic Effects.[3][4][6][Link]

  • ASTM International. ASTM E662 - Standard Test Method for Specific Optical Density of Smoke Generated by Solid Materials.[Link]

Sources

optimizing dosage of PHOSGARD C 22-R for UL94 V-0 rating

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing PHOSGARD® C 22-R for UL94 V-0

Introduction: The Formulation Challenge

Product Scope: PHOSGARD® C 22-R (Chlorinated Polyphosphate Ester) Primary Application: Polyurethane Foams (Rigid/Flexible), Thermosets, and Textile Coatings. Critical Warning: Do not confuse this industrial flame retardant (CAS #4351-70-6) with "Phosgard" agrochemical fertilizers (phosphorous acid derivatives). This guide addresses the organophosphorus flame retardant only.

Achieving a UL94 V-0 rating with PHOSGARD® C 22-R is a balancing act between flammability performance and mechanical integrity . As a liquid chlorinated phosphate ester, it acts as a secondary plasticizer. Over-dosage leads to loss of compressive strength (rigid foams) or excessive softening (flexible foams), while under-dosage results in sustained combustion (V-2 or Fail).

This guide provides a self-validating protocol to determine the "Critical Oxygen Index" (COI) equivalent for V-0 without compromising the polymer matrix.

Module 1: The Dosage Matrix

Q: What is the starting dosage range for V-0 in Polyurethanes?

A: Dosage is non-linear and density-dependent. In lower-density foams, there is less polymer mass to absorb heat, requiring higher Flame Retardant (FR) loading.

Table 1: Recommended Starting Dosage (Parts Per Hundred Resin - phr)

Polymer MatrixDensity ( kg/m ³)Starting Dosage (phr)Target Mechanism
Rigid PU Foam (PIR) 30 - 4010 - 15Char Promotion (Condensed Phase)
Rigid PU Foam (PUR) 30 - 4015 - 20Radical Scavenging + Char
Flexible PU Foam 25 - 3512 - 18Radical Scavenging (Gas Phase)
Epoxy Resins N/A5 - 10Viscosity Reduction + Flame Inhibition

Analyst Note: For Rigid PU, PHOSGARD C 22-R is often synergistic with polyester polyols. If using polyether polyols, increase dosage by 2-3 phr due to higher flammability of the ether backbone.

Module 2: Optimization Protocol (The Ladder Study)

Q: How do I validate the minimum effective dosage?

A: Do not rely on single-point data. Use the "Step-Up" Ladder Protocol . This method identifies the "Cliff Edge"—the exact point where the material transitions from V-2 (dripping) to V-0 (self-extinguishing).

Protocol Steps:

  • Baseline: Prepare a control sample (0 phr).

  • Increment: Prepare samples at 5, 10, 12.5, 15, and 20 phr.

  • Viscosity Check: Measure polyol blend viscosity at each step. C 22-R reduces viscosity; you may need to reduce blowing agent or catalyst concentration to maintain cell structure.

  • Burn Test: Perform UL94 vertical burn. Record

    
     and 
    
    
    
    (afterflame times).

Visualization: The Optimization Workflow

OptimizationWorkflow Start Start Formulation Base Select Base Resin (Check Polyol Type) Start->Base Dosage Apply Ladder Dosage (10, 12.5, 15, 17.5 phr) Base->Dosage Process Adjust Process Parameters (Catalyst/Surfactant) Dosage->Process Test UL94 Vertical Burn Test Process->Test Decision Result Analysis Test->Decision V0 Pass: V-0 (Check Mechanicals) Decision->V0 t1+t2 < 10s V2 Fail: V-2 (Dripping) Decision->V2 Flaming Drips Fail Fail: Burns > 10s Decision->Fail High Heat Release V2->Process Add Anti-Drip / Increase Char Fail->Dosage Increase C 22-R

Figure 1: Iterative formulation workflow to balance dosage against UL94 criteria.

Module 3: Troubleshooting & FAQs

Q: My sample extinguishes quickly (


) but fails due to flaming drips (V-2). Adding more C 22-R makes it worse. Why? 

A: This is the "Plasticization Trap." this compound is a liquid ester. While it quenches the flame (gas phase), it also lowers the melt viscosity of the polymer. High loadings make the matrix "runny" under heat, causing dripping before the char can form.

  • Correction: Do not add more C 22-R.

  • Solution: Add a char promoter or "anti-drip" synergist.

    • Option A: Add 1-3 phr of Expandable Graphite (solid phase char).

    • Option B: Increase the Isocyanate Index (in PU) to increase cross-linking density (make the polymer harder to melt).

Q: The foam core is scorching (discoloring) during curing. Is the FR responsible?

A: Likely, yes. Chlorinated esters can release trace hydrochloric acid (HCl) if the exotherm temperature inside the foam block exceeds 160°C. This acid degrades the foam (scorch).

  • Correction: Add an acid scavenger.

  • Solution: Incorporate 0.5 - 1.0 phr of an Epoxy Soy Bean Oil (ESBO) or a cycloaliphatic epoxide to neutralize potential HCl release without affecting flammability.

Q: What is the mechanism of action? Why use C 22-R over non-chlorinated phosphates?

A: this compound utilizes the P-Cl Synergy .

  • Phosphorus (Condensed Phase): Decomposes to form phosphoric acid, which dehydrates the polymer backbone to form a carbonaceous char layer (insulation).

  • Chlorine (Gas Phase): Releases Cl• radicals. These scavenge high-energy H• and OH• radicals in the flame, effectively "starving" the fire of energy.

Visualization: The P-Cl Synergistic Mechanism

Mechanism Fire Combustion Heat C22R This compound Decomposition Fire->C22R Gas Gas Phase (Chlorine) C22R->Gas Release Cl• Solid Condensed Phase (Phosphorus) C22R->Solid Phosphoric Acid Radicals Trap H• / OH• (Stop Chain Reaction) Gas->Radicals Char Char Formation (Thermal Shield) Solid->Char Radicals->Fire Inhibits Char->Fire Blocks Heat

Figure 2: Dual-action mechanism showing how Phosphorus and Chlorine attack combustion simultaneously.

Module 4: Safety & Handling (For Lab Personnel)

While effective, organophosphorus esters require strict handling protocols in a research environment.

  • Toxicity: C 22-R is generally considered lower toxicity than TCEP (Tris(2-chloroethyl) phosphate), but standard PPE (gloves, goggles) is mandatory. It is not a therapeutic agent; avoid inhalation of vapors during high-temperature curing.

  • Storage: Hygroscopic. Keep containers tightly sealed. Moisture ingress can hydrolyze the ester, increasing acidity and deactivating the catalyst in PU systems.

References

  • Lanxess / Solvay Legacy Data.Technical Data Sheet: PHOSGARD® C 22-R Flame Retardant.
  • Underwriters Laboratories. UL 94 Standard for Safety: Tests for Flammability of Plastic Materials for Parts in Devices and Appliances.

  • Weil, E. D., & Levchik, S. V. (2009). Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publishers. (Definitive text on P-Cl synergy).
  • EPA (United States Environmental Protection Agency). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. (Toxicological context for chlorinated phosphates).

  • Toxic Docs. Monsanto Chemical Company - Phosgard C-22-R Technical Bulletin. (Historical chemical property verification).

Technical Support Center: Minimizing Scorch in Polyurethane Foams Containing PHOSGARD C 22-R

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers and professionals working with polyurethane (PU) foam formulations. This document provides in-depth insights and troubleshooting protocols for one of the most persistent challenges in slabstock foam production: scorch. Scorch, a thermo-oxidative degradation manifesting as discoloration and deterioration of physical properties, can compromise the quality and commercial value of your foam products.[1] This is particularly relevant when incorporating additives like flame retardants.

This guide is structured to provide a causal understanding of the scorch phenomenon and to offer actionable, field-proven strategies for its mitigation, with a specific focus on formulations containing the phosphorus-based flame retardant, PHOSGARD C 22-R.

Section 1: Understanding the Scorch Phenomenon
Q1: What is scorch in polyurethane foam and why is it a critical issue?

Scorch is an undesirable discoloration, typically yellow to brown, that occurs in the core of polyurethane foam blocks or "buns".[2] This phenomenon is the visible result of polymer degradation due to excessive heat. The primary concern with scorch extends beyond aesthetics; it signifies a breakdown of the polymer structure, which can lead to embrittlement and a significant loss of the foam's desired physical and mechanical properties.[1][3] In extreme cases of heat buildup, the intense degradation can even lead to spontaneous combustion of freshly manufactured foam blocks.[2]

The core of the foam is most susceptible because polyurethane foam is an excellent thermal insulator. During the highly exothermic polymerization reaction between polyols and isocyanates, significant heat is generated.[4] While the surface of the foam bun can dissipate this heat into the environment, the core traps it, allowing temperatures to rise to critical levels, often exceeding 160°C (320°F).[3][5] This sustained high-temperature environment is the breeding ground for scorch.

Q2: What is the underlying chemical mechanism of scorch?

Scorch is fundamentally a thermo-oxidative degradation process. The mechanism can be broken down into a few key stages:

  • Exothermic Reaction & Heat Accumulation: The reaction of isocyanate (e.g., TDI) with water and polyol is highly exothermic. The foam's insulating nature prevents this heat from escaping the bun's core, leading to a significant temperature increase.[3][4]

  • Initiation of Degradation: At elevated temperatures (typically >160°C), the polyether polyol chains, in the presence of oxygen, become susceptible to oxidation.[6] This process initiates the formation of unstable hydroperoxides.

  • Free Radical Propagation: These hydroperoxides decompose, generating highly reactive free radicals. These radicals then attack the polyurethane polymer backbone, leading to chain scission and the formation of various degradation byproducts.

  • Chromophore Formation: The complex cascade of chemical reactions results in the formation of molecules called chromophores. These are chemical groups that absorb visible light, and their presence is what causes the characteristic yellow-to-brown discoloration of the foam.[7]

The diagram below illustrates this degradation pathway.

ScorchMechanism A Polyurethane Foaming (Polyol + Isocyanate + Water) B Exothermic Reaction A->B Polymerization C Heat Accumulation in Foam Core (>160°C) B->C Poor Heat Dissipation D Thermo-Oxidative Degradation Initiated C->D High Temperature + O2 E Formation of Unstable Hydroperoxides D->E F Free Radical Generation & Polymer Attack E->F Decomposition G Formation of Chromophores & Byproducts F->G Chain Scission H SCORCH (Discoloration & Property Loss) G->H

Caption: Simplified pathway of scorch formation in PU foam.

Section 2: The Role of this compound and its Impact on Scorch
Q3: What is this compound and what is its function in polyurethane foam?

This compound is a phosphorus-containing flame retardant. Flame retardants are critical additives used to help polyurethane foams meet stringent fire safety standards, such as California TB 117.[2] Phosphorus-based flame retardants generally work in the solid phase. When the foam is exposed to a flame, the retardant decomposes to form phosphoric acid. This acid promotes the formation of a protective layer of char on the foam's surface, which acts as a barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatiles.[8]

Q4: How can flame retardants like this compound contribute to scorch?

While essential for fire safety, many flame retardants can, paradoxically, increase the propensity for scorch.[2][3] The addition of any chemical additive can alter the thermal stability of the foam formulation. Some phosphorus-containing flame retardants can interact with polyurethane degradation products, potentially forming new structures that are more easily oxidized and thus accelerate the scorch process.[9][10] It is crucial to understand that managing scorch is not about eliminating the flame retardant but about creating a stable, balanced formulation that accommodates it.

Section 3: Troubleshooting Guide for Scorch Minimization

This section is designed as a logical workflow to diagnose and resolve scorch issues in your experiments.

TroubleshootingWorkflow start Scorch Observed in Foam Core? formulation Step 1: Analyze Formulation start->formulation Yes q_water Is Water Content > 4.5 php? formulation->q_water a_water Reduce Water. Consider auxiliary blowing agent (e.g., Methylene Chloride). q_water->a_water Yes q_tdi Is TDI Index too high for the foam density? q_water->q_tdi No a_water->q_tdi a_tdi Optimize (lower) TDI Index. q_tdi->a_tdi Yes q_catalyst Is Amine Catalyst level high, causing rapid reaction? q_tdi->q_catalyst No a_tdi->q_catalyst a_catalyst Reduce Amine Catalyst to slow exotherm. q_catalyst->a_catalyst Yes process Step 2: Evaluate Process Conditions q_catalyst->process No a_catalyst->process q_cooling Is post-production cooling inadequate? process->q_cooling a_cooling Improve air circulation. Do not stack fresh buns. Consider cutting large blocks. q_cooling->a_cooling Yes q_ambient High ambient temp or humidity? q_cooling->q_ambient No a_cooling->q_ambient a_ambient Adjust formulation for seasonal changes. q_ambient->a_ambient Yes additives Step 3: Assess Additive Package q_ambient->additives No a_ambient->additives q_antioxidant Is an effective antioxidant package being used? additives->q_antioxidant q_antioxidant->start Yes, Re-evaluate a_antioxidant Incorporate a synergistic blend (e.g., hindered phenol + phosphite) to inhibit oxidation. q_antioxidant->a_antioxidant No

Caption: Troubleshooting workflow for diagnosing and mitigating PU foam scorch.

Q5: My foam is showing severe yellowing in the core. What are the first formulation parameters I should check?

When encountering scorch, your formulation is the most critical area to investigate.

  • Water Content: The reaction between water and isocyanate (TDI) is a primary heat source in PU foaming.[11] For low-density foams, ensure the water level does not exceed 4.5-5.0 parts per hundred polyol (php).[12] If high water levels are necessary for density, consider replacing a portion with a physical blowing agent (e.g., methylene chloride), which can help dissipate heat.[11]

  • TDI Index: A high TDI index (the ratio of isocyanate to active hydrogen-containing compounds) can lead to excessive heat generation.[13] This is especially true in low-density formulations. Review and potentially lower the TDI index to find a balance between proper curing and minimal scorch.

  • Catalyst Package: The amine catalyst concentration directly influences the speed of the water-isocyanate reaction. A fast reaction generates heat rapidly, increasing the peak exotherm. Reducing the amine catalyst level can slow the reaction, allowing more time for heat to dissipate and lowering the core temperature.[11]

Q6: Can I reduce scorch without changing my core formulation?

Yes, process controls are a powerful tool for managing the heat of reaction.

  • Curing and Storage: Freshly produced foam buns should not be stacked more than three layers high, and a space of at least 100mm should be left between them to allow for adequate airflow and cooling.[12] Compressing the foam before it is fully cured can trap heat and should be avoided.[12]

  • Ventilation: Ensure good airflow in the curing and storage area. Poor ventilation allows heat and humidity to build up, both of which can accelerate scorch.[1]

  • Foam Block Size: Thicker foam blocks retain more heat.[1] For formulations prone to scorching, consider cutting large buns into smaller blocks soon after production to facilitate faster cooling.[12]

Q7: What is the role of antioxidants, and how do I select the right package to work with this compound?

Antioxidants are essential for preventing the onset of thermo-oxidative degradation.[4] They work by interrupting the free-radical chain reactions that lead to polymer breakdown. A single antioxidant is rarely sufficient; synergistic blends are most effective.[1][14]

  • Hindered Phenols: These are primary antioxidants that act as radical scavengers.

  • Aromatic Amines: Also function as primary antioxidants and are very effective at high temperatures.

  • Phosphites: These are secondary antioxidants that decompose hydroperoxides into non-radical, stable products. Aliphatic phosphites have been found to be particularly effective in reducing foam scorch.[1]

When using this compound, incorporating a robust antioxidant package containing a phosphite and a hindered phenol/amine is a highly recommended strategy to counteract potential scorch.[2]

Q8: I suspect my raw materials are the issue. How can I verify this?

The quality of your polyether polyol is paramount. Poor quality polyols can be a significant contributor to scorch.[13]

  • Peroxide Content: High levels of peroxides in the polyol can act as initiators for degradation.

  • Moisture: Excess water in the polyol will contribute to the exotherm, as discussed previously.[6]

  • Metal Ions: Certain metal ions can catalyze oxidative degradation.[6]

To verify, you can use analytical techniques like Differential Scanning Calorimetry (DSC) to measure the oxidation onset temperature of your polyol.[1] A polyol with a higher oxidation onset temperature (e.g., 180-200°C) is more stable and less prone to scorching than one with a lower onset temperature (e.g., 160°C).[1]

Section 4: Experimental Protocols for Scorch Evaluation
Protocol 1: Laboratory Hand-Mix Procedure for Flexible Foam

This protocol provides a standardized method for preparing small-scale foam samples to evaluate formulation changes.

Materials & Equipment:

  • Polyether Polyol

  • This compound & Antioxidant Package

  • Amine Catalyst (e.g., A-33) & Tin Catalyst (e.g., Stannous Octoate)

  • Surfactant

  • Deionized Water

  • TDI (Toluene Diisocyanate)

  • 2L paper cup or plastic beaker, high-torque mixer (2000-3000 rpm), digital scale, stopwatch, fume hood.

Procedure:

  • In the fume hood, accurately weigh the polyol into the mixing container.

  • Add the surfactant, amine catalyst, water, this compound, and any other antioxidants to the polyol.

  • Mix this "B-side" component for 30 seconds at 2500 rpm until homogenous.

  • Add the tin catalyst and mix for another 15 seconds.

  • Add the pre-weighed TDI ("A-side") to the mixture.

  • Immediately begin mixing at high speed (3000 rpm) while starting the stopwatch.

  • Mix for precisely 7-10 seconds.

  • Quickly pour the entire contents into a cardboard box (e.g., 30x30x30 cm) and allow it to rise.

  • Record key reaction times: cream time, gel time, rise time.

  • Allow the foam to cure for at least 24 hours before cutting and evaluation.

Component Parts per Hundred Polyol (php)
Polyether Polyol (3000 MW triol)100
Deionized Water4.0
Silicone Surfactant1.0
Amine Catalyst0.15
Tin Catalyst0.25
This compound10.0
Antioxidant Package0.5
TDI 80/20Index 110

Caption: Example formulation for a conventional flexible PU foam.

Protocol 2: Microwave Scorch Test (Simulated Internal Heating)

This method provides an accelerated means of assessing scorch potential in the lab, simulating the heat buildup in large-scale production.[3][15]

Procedure:

  • Prepare a foam sample as described in Protocol 1. Allow it to cure for at least 1 hour.

  • Cut a standard size sample from the center of the bun (e.g., 10x10x5 cm).

  • Place the sample in the center of a household microwave oven.

  • Heat the sample at a medium power setting (e.g., 30-50% power) for a fixed duration (e.g., 5-7 minutes). This heats the foam from the inside out, mimicking the process in a large bun.[3]

  • Carefully remove the hot sample and allow it to cool to room temperature in a well-ventilated area.

  • Once cooled, slice the foam sample through the center.

  • Visually inspect for discoloration and compare it to an un-microwaved control sample. The degree of yellowing provides a qualitative measure of scorch propensity.

Section 5: Frequently Asked Questions (FAQs)
  • Q9: How do ambient temperature and humidity affect scorch? High ambient temperatures slow the rate of heat dissipation from the foam bun, increasing the peak internal temperature.[6] High humidity can introduce excess moisture into the raw materials, further contributing to the exothermic reaction.[1]

  • Q10: Is there a maximum safe internal temperature for the foam bun? While it varies by formulation, a general rule of thumb is to keep the core temperature below 160-170°C.[5][12] Exceeding this range significantly increases the risk of severe scorch.

  • Q11: How long should I wait before stacking or cutting freshly produced foam? The foam should be allowed to cool significantly. The highest internal temperature is typically reached 30-60 minutes after foaming, and it can take 3-4 hours or more to cool down.[12] It is best practice to monitor the internal temperature and wait until it has dropped substantially before stacking.

  • Q12: Are there any analytical techniques to quantify the degree of scorch? Yes, the most common method is to measure the "yellowness index" of the foam using a spectrophotometer or colorimeter, according to a standard test method like ASTM D1925.[1] A lower yellowness index indicates better resistance to scorching.[1]

Section 6: Safety & Handling for this compound

When handling this compound or any chemical components for polyurethane foaming, adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16]

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, wash thoroughly with soap and water.[16]

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials like strong oxidizers.[16]

Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for complete safety and handling information.

References
  • US20080048157A1 - Scorch prevention in flexible polyurethane foams - Google Patents.
  • Scorching phenomenon in polyurethane foams - Imenpol blog. Available at: [Link]

  • US4131660A - Method of evaluating scorch in flexible polyurethane foam - Google Patents.
  • What Leads to the Failure of Polyurethane Foams - TCH Hardware US. Available at: [Link]

  • Anti-Scorching Agent - BCM Kimyevi Maddeler. Available at: [Link]

  • How to Avoid "Scorching" and Self-Ignition of Large Volume Polyurethane Soft Foam?. Available at: [Link]

  • PhosGard - St. Louis Group - Flame Retardant - Plasticizer - PU - Knowde. Available at: [Link]

  • PLX 982: A New Liquid Scorch Inhibitor Overview of Polyurethane Scorching and Scorch Inhibitors - ResearchGate. Available at: [Link]

  • Burning Behaviour of Rigid Polyurethane Foams with Histidine and Modified Graphene Oxide - PMC - PubMed Central - NIH. Available at: [Link]

  • Understanding What Polyurethane Foam When Burned Gives Off: Health Risks and Safety Precautions - NewTec. Available at: [Link]

  • CN1965009B - Scorch prevention in flexible polyurethane foams - Google Patents.
  • Safety Data Sheet Phosgard 0-28-25 - JH Biotech Inc. Available at: [Link]

  • How to solve the core burning problem of PU foam? - Deltachem(Qingdao) Co.,Ltd. Available at: [Link]

  • Scorch-Proof Polyurethane Foams. Available at: [Link]

  • Relevant factors in scorch generation in fire retarded flexible polyurethane foams: II Reactivity of isocyanate, urea and urethane groups | Request PDF - ResearchGate. Available at: [Link]

  • Flexible PU Foam Scorching Fix Guide - YouTube. Available at: [Link]

  • Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Relevant factors in scorch generation in fire retarded flexible polyurethane foams: I. Amino group reactivity | Request PDF - ResearchGate. Available at: [Link]

  • Common Issues and Solutions for Polyurethane Foam Production-Part 1 - Sabtech Machine. Available at: [Link]

Sources

addressing incompatibility of PHOSGARD C 22-R with specific catalysts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the chemical incompatibility of PHOSGARD® C 22-R (Tris(1-chloro-2-propyl) phosphate, CAS # 4351-70-6) with specific catalytic systems, primarily within the context of polyurethane (PU) synthesis and material formulation.

Status: Active Product: PHOSGARD® C 22-R (Chlorinated Phosphate Ester) Application: Flame Retardant (Polyurethanes, Thermoplastics, Textile Coatings) Expert: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

PHOSGARD® C 22-R is a high-efficiency chlorinated organophosphorus flame retardant. While chemically robust in neutral environments, it exhibits specific latent acidity and dehydrochlorination potential when exposed to strong nucleophiles.

The primary incompatibility arises with unhindered tertiary amine catalysts and certain organometallic (tin) catalysts . This interaction results in the generation of hydrochloric acid (HCl), which neutralizes basic catalysts (loss of reactivity) and degrades the polymer matrix (scorch/discoloration).

Part 1: The Core Mechanism of Failure

To troubleshoot effectively, you must understand the "Why." The incompatibility is not a random side reaction; it is a predictable nucleophilic attack.

The Mechanism:

  • Initiation: Strong Lewis bases (tertiary amines) attack the beta-carbon of the chlorinated alkyl chain in PHOSGARD® C 22-R.

  • Elimination: This triggers a dehydrochlorination event, releasing free Hydrochloric Acid (HCl).

  • Deactivation (The "Kill"): The released HCl reacts immediately with the amine catalyst to form an ammonium salt.

  • Result: The catalyst is neutralized (salt form is catalytically inactive), causing the reaction profile to drift (slow down) significantly over time.

Dehydrochlorination Amine Tertiary Amine (Catalyst) Transition Nucleophilic Attack (Beta-Carbon) Amine->Transition Initiates Salt Amine-HCl Salt (Inactive Catalyst) Amine->Salt Consumed Phosgard PHOSGARD C 22-R (Chlorinated Ester) Phosgard->Transition HCl Free HCl (Acid) Transition->HCl Elimination HCl->Salt Neutralizes Amine Scorch Polymer Scorch (Discoloration) HCl->Scorch Degrades Matrix

Figure 1: The dehydrochlorination pathway where amine catalysts induce the breakdown of this compound, leading to catalyst deactivation and acid generation.

Part 2: Troubleshooting & FAQs
Issue 1: Reactivity Drift (Shelf-Life Instability)

Q: We pre-blended this compound into the polyol side (B-side) with our amine package. After 48 hours, the cream time increased from 12s to 25s. Why?

A: You are experiencing Catalytic Deactivation . The amine catalyst has triggered dehydrochlorination in the storage tank. The resulting HCl has converted your active amine catalyst into an inactive hydrochloride salt.

  • Immediate Fix: Do not store this compound pre-blended with unblocked tertiary amines (e.g., Triethylenediamine/DABCO, PMDETA) for extended periods.

  • Protocol: Switch to Acid-Blocked Amines . These catalysts are chemically protected and only become active when the exotherm of the reaction releases them, preventing them from attacking the flame retardant during storage.

Issue 2: Foam Discoloration (Scorch)

Q: Our foam bun centers are turning dark yellow/brown, but only when we use this compound. Is it thermal degradation?

A: It is likely Acid-Induced Scorch , not just thermal failure. While polyurethane exotherms are high, the presence of HCl (generated from the interaction described above) accelerates the oxidation of the polyether backbone.

  • Diagnostic: Check the pH of your B-side blend. A drop in pH confirms HCl generation.

  • Solution: Incorporate an acid scavenger (e.g., an epoxide like epoxy soybean oil or a specific phosphite stabilizer) to capture free HCl before it attacks the polymer network.

Issue 3: Tin Catalyst Precipitation

Q: We use Stannous Octoate (T-9) for gelation. Since adding this compound, we see precipitate in the mix head.

A: This is Hydrolysis/Acidolysis of the Tin Carboxylate . If your system contains trace moisture and the acidity from the this compound (due to aging) increases, the tin catalyst will hydrolyze or react with the acid to form insoluble tin salts/oxides.

  • Prevention: Ensure this compound has a low Acid Number (<0.1 mg KOH/g) before use. Add the tin catalyst as a separate stream (3rd stream) at the mix head rather than pre-blending.

Part 3: Validated Experimental Protocols

To confirm compatibility before running a full scale trial, perform these self-validating bench tests.

Experiment A: The Accelerated Aging Test (B-Side Stability)

Purpose: To predict shelf-life stability of the catalyst/flame retardant blend.

StepActionTechnical Rationale
1 Prepare a 100g sample of Polyol + this compound + Amine Catalyst.Simulates the "B-side" masterbatch.
2 Measure initial Reactivity Profile (Cream Time, Gel Time).Establishes the baseline catalytic activity.
3 Seal in a glass jar and place in an oven at 50°C for 72 hours .Heat accelerates the nucleophilic attack (Arrhenius equation); 72h @ 50°C

2-3 weeks @ RT.
4 Cool to 25°C and re-measure Reactivity Profile.Pass Criteria: <10% drift in gel time. Fail: >10% drift indicates catalyst neutralization.
Experiment B: Acid Number Titration

Purpose: To quantify the extent of dehydrochlorination.

Method: ASTM D1638 (Modified for acidity).

  • Dissolve 10g of the aged blend (from Exp A) in neutral acetone/toluene.

  • Titrate with 0.1N KOH (alcoholic) using phenolphthalein indicator.

  • Calculation:

    
    
    
    • V = Volume of KOH (mL)

    • N = Normality of KOH

    • W = Weight of sample (g)

  • Threshold: A rise in Acid Number of >0.5 mg KOH/g compared to the blank indicates significant HCl generation and incompatibility.

Part 4: Safe Catalyst Selection Guide

When formulating with this compound, use this compatibility matrix to select catalysts.

Catalyst ClassCompatibility StatusNotes
Unhindered Tertiary Amines (e.g., DABCO 33-LV, PMDETA)LOW High risk of dehydrochlorination. Use only in "just-in-time" mixing.
Blocked Amines (e.g., Formic acid blocked DABCO)HIGH The acid blocking group protects the amine nitrogen from attacking the phosphate ester.
Reactive Amines (e.g., DMEA, hydroxyl-functional)MODERATE The hydroxyl group anchors the catalyst into the network, but the amine is still nucleophilic. Test required.
Organotin (e.g., DBTDL, Stannous Octoate)MODERATE Sensitive to the acidity generated by the flame retardant. Monitor water content strictly.[1]
Potassium/Sodium Carboxylates (Trimerization cats)LOW Strong bases; can cause rapid degradation of chlorinated esters.
References
  • Establishes the chemical identity of this compound as a chlorinated phosph
  • Provides industry-standard data on TCPP (analogous to this compound)
  • Details the mechanism of amine catalyst migration and the interaction with halogenated compounds (vinyl staining/dehydrochlorin
  • Weil, E. D., & Levchik, S. V. (2018). Flame Retardants, Phosphorus.[1][2][3][4][5] ResearchGate. Retrieved from [Link]

    • Authoritative review on the mode of action of phosphorus flame retardants and their interaction with polymer m
  • Dos Santos, L. M., et al. (2013).[6] Using Different Catalysts in the Chemical Recycling of Waste From Flexible Polyurethane Foams. Polímeros. Retrieved from [Link]

    • Provides experimental context on catalyst behavior (Tin vs. Amine)

Sources

Technical Support Center: Enhancing Char Formation with PHOSGARD C 22-R

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for Senior Formulation Scientists and Material Engineers in the pharmaceutical and medical device sectors. It addresses the integration of PHOSGARD C 22-R (CAS 4351-70-6), a specialized chlorinated organophosphorus flame retardant, into polymer matrices (specifically polyurethanes and resins used in medical infrastructure and device housing).

Product: this compound (Technical Mixture) CAS: 4351-70-6 Chemical Class: Chlorinated Polyphosphate / Phosphonate Ester Primary Function: High-efficiency char promotion and radical scavenging in thermoset and thermoplastic polymers.

Part 1: Executive Technical Brief

This compound is a reactive/additive flame retardant designed to overcome the volatility issues associated with monomeric phosphates (like TCPP). Its oligomeric structure provides a dual-action mechanism critical for high-performance medical grade materials:

  • Condensed Phase (Char Formation): It functions as an acid source upon thermal decomposition, phosphorylating the polymer backbone to catalyze dehydration and carbonization (charring). This intumescent shield insulates the underlying material.

  • Gas Phase (Radical Scavenging): It releases heavy halogen/phosphorus radicals that terminate flame propagation chains, essential for meeting ISO 10993 (medical device) and ASTM E84 (cleanroom infrastructure) fire safety standards.

Part 2: Troubleshooting & Optimization (Q&A)

Category A: Char Efficiency & Stability

Q1: We are observing a "fluffy" char structure that detaches easily during cone calorimetry testing. How do we densify the char layer using C 22-R? A: A loose, fluffy char indicates rapid gas evolution without sufficient cross-linking of the carbon skeleton. This compound provides the acid source, but you likely lack a sufficient carbonific (carbon source) or spumific (blowing agent) balance.

  • Root Cause: The phosphorylation rate is outpacing the cross-linking of the polymer matrix.

  • Corrective Action:

    • Synergist Addition: Introduce a nitrogen synergist such as Melamine Cyanurate (MC) . Nitrogen bases catalyze the phosphorylation reaction and stabilize the char structure through P-N bonding.

    • Loading Ratio: Maintain a Phosphorus-to-Nitrogen (P/N) ratio of approximately 1:3 .

    • Co-additive: Add 0.5% wt. Anti-Dripping Agent (e.g., PTFE) to physically reinforce the char network.

Q2: Our formulation passes UL-94 V0 but fails the "afterglow" reduction requirement. Does C 22-R address this? A: Yes, but afterglow is typically caused by the oxidation of the carbonaceous char itself after the flame is extinguished.

  • Mechanism: C 22-R promotes char, but if the char is too carbon-rich and lacks phosphorus "glazing," it will smolder.

  • Solution: Increase the this compound loading by 2-3%. The excess phosphorus forms a polyphosphoric acid glass layer over the char, effectively sealing it from oxygen and preventing afterglow.

Category B: Processing & Compatibility

Q3: We are experiencing "blooming" (migration to surface) in our medical device housing (ABS/PC blend) after 3 months of aging. A: this compound is a larger molecule than standard TCPP, but migration suggests the loading exceeds the solubility limit of the resin matrix.

  • Diagnostic: Check the Glass Transition Temperature (

    
    ). A significant drop (
    
    
    
    C) indicates excessive plasticization.
  • Protocol:

    • Reduce C 22-R loading and supplement with a solid phosphate ester (e.g., RDP or BDP) to maintain P-content while increasing steric bulk.

    • Ensure thorough mixing: High-shear dispersion is required to fully solubilize the oligomer chains within the polymer matrix.

Q4: Viscosity increases drastically when adding C 22-R to our polyol premix. Is this normal? A: Unlike monomeric viscosity depressants (like TEP), this compound is an oligomeric mixture (MW ~610 g/mol ). It can increase viscosity due to hydrogen bonding with polyol hydroxyl groups.

  • Workaround: Pre-heat the C 22-R to 35-40°C before blending. If viscosity remains unmanageable for injection molding, dilute with a reactive diluent or a lower viscosity phosphate ester (e.g., TEP) at a 10:1 ratio, ensuring you do not compromise the volatility profile.

Part 3: Experimental Protocol: Optimized Char Formation Workflow

Objective: Synthesize a Rigid Polyurethane Foam (RPUF) with maximized char yield using this compound.

Materials:

  • Polyether Polyol (OH value ~450)

  • Isocyanate (MDI)

  • This compound [1][2]

  • Catalysts (Amine/Tin), Surfactant (Silicone), Blowing Agent (Water/Pentane)

Step-by-Step Methodology:

  • Pre-Mix Preparation (The "A" Side):

    • Weigh Polyol into a high-shear mixing vessel.

    • Add This compound at 12-15 parts per hundred polyol (php) .

    • Critical Step: Mix at 2000 RPM for 3 minutes. The mixture must be homogenous to ensure the flame retardant is distributed at the molecular level for uniform charring.

  • Synergist Integration:

    • Disperse Melamine (if used) into the A-side. Ensure particle size is <50 microns to prevent stress concentrators in the foam struts.

  • Reaction (Foaming):

    • Add Isocyanate (MDI) at an Index of 1.10.

    • Mix vigorously (3000 RPM) for 10 seconds.

    • Pour immediately into a pre-heated mold (45°C).

  • Curing & Testing:

    • Cure at room temperature for 24 hours.

    • Validation: Perform Thermogravimetric Analysis (TGA).

      • Target: Onset of degradation should shift to lower temperatures (catalytic effect), but Char Yield at 600°C should increase by >40% compared to the control.

Part 4: Mechanistic Visualization

The following diagram illustrates the Condensed Phase Mechanism where this compound acts as an acid precursor to dehydrate the polymer, forming a protective carbonaceous char.

CharFormation Fire Thermal Exposure (>250°C) C22R This compound (Decomposition) Fire->C22R Initiates Polymer Polymer Matrix (Polyurethane/Resin) Fire->Polymer Attacks Acid Phosphoric/Polyphosphoric Acid (Acid Source) C22R->Acid Releases Acid->Polymer Phosphorylates Ester Phosphate Ester Intermediates Polymer->Ester Forms Dehydration Dehydration Reaction (-H₂O) Ester->Dehydration Catalyzes Char Cross-linked Carbonaceous Char Dehydration->Char Cyclization Barrier Thermal Insulation & Oxygen Barrier Char->Barrier Creates Barrier->Fire Blocks Heat Feedback

Caption: Figure 1: The catalytic cycle of this compound, converting polymer fuel into a stable thermal barrier.

Part 5: Comparative Data Analysis

Table 1: Physicochemical Profile of this compound vs. Standard TCPP

PropertyThis compound (Oligomeric)TCPP (Monomeric)Impact on Application
Molecular Structure Oligomeric ChlorophosphateMonomeric ChlorophosphateC 22-R offers lower migration.
Phosphorus Content ~11-13% (Est.)9.5%Higher P-content = Better Char Efficiency.
Volatility (Fogging) LowHighC 22-R is preferred for medical/cleanroom air quality.
Thermal Stability Moderate (Decomposes ~240°C)Low (Volatilizes <200°C)C 22-R remains in the condensed phase to form char.
Viscosity Medium-HighLowC 22-R may require heating/dilution.

Part 6: References

  • Weil, E. D., & Levchik, S. V. (2009). Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publishers. (Contextual grounding for organophosphorus mechanisms).

  • PubChem. (2024). Compound Summary: CAS 4351-70-6 (Chlorinated Polyphosphate).[2][3][4] Retrieved from [Link]

  • MDPI Polymers. (2023). Analysis of Selected Organophosphorus Compounds on Thermal Properties of Epoxy Materials. Retrieved from [Link][5][6][7]

Sources

Correcting Baseline Drift in Chromatographic Analysis of PHOSGARD C 22-R

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Troubleshooting Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Methodology Focus: Ion Chromatography (IC) with Suppressed Conductivity Detection (Primary) & HPLC-RI (Secondary). Analyte Context: PHOSGARD C 22-R (Phosphite/Phosphate Formulation).

Executive Summary & Diagnostic Logic

This compound is a specialized formulation primarily containing phosphite (


)  and phosphate (

)
salts. In drug development and agricultural research, precise quantification of the phosphite-to-phosphate ratio is critical for establishing stability and potency.

Baseline drift in the analysis of these ions—particularly when using Ion Chromatography (IC) with hydroxide gradients—is the most common failure mode preventing accurate integration of trace phosphate impurities. This guide moves beyond basic "check for leaks" advice, focusing on the thermodynamic and electrochemical causes of drift in high-conductivity matrices.

Diagnostic Workflow: Isolating the Drift Source

Use the following logic gate to identify the root cause of your baseline instability before attempting remediation.

BaselineDrift Start START: Characterize Baseline Drift Type1 Monotonic Rise (Constant Upward Slope) Start->Type1 Type2 Cyclic / Sine Wave (Periodic Fluctuation) Start->Type2 Type3 Erratic / Spikes (Random Noise) Start->Type3 Type4 Negative Drift (Downward Slope) Start->Type4 Cause1 Gradient Elution Effect (Normal vs. Unsuppressed) Type1->Cause1 High Slope Cause4 Eluent Contamination (Carbonate Intrusion) Type1->Cause4 Low Slope Cause2 Thermal Instability (HVAC or Column Oven) Type2->Cause2 Long Period (>5 min) Cause5 Pump Seal Failure or Check Valve Type2->Cause5 Short Period (<1 min) Cause3 Air Bubbles in Suppressor/Cell Type3->Cause3 Type4->Cause2 Temp Decrease Type4->Cause4 Hydroxide Aging

Figure 1: Decision tree for categorizing baseline drift phenotypes in IC/HPLC analysis.

Technical Support Q&A: Deep Dive
Category A: The "Gradient Rise" (Eluent & Suppression)

Q: I am running a KOH gradient to separate phosphite from phosphate. The baseline rises significantly (>5 µS) during the run. Is this normal?

A: A baseline rise is inherent to hydroxide gradients, but excessive drift indicates a suppression failure.

  • The Mechanism: As the concentration of KOH increases to elute the highly retained phosphate (

    
    ), the background conductivity naturally rises. A properly functioning suppressor (e.g., electrolytic or chemical) should reduce this background to < 1-2 µS.
    
  • The Fix:

    • Verify Suppressor Current: Ensure your suppressor current (mA) is calculated dynamically based on the maximum eluent concentration in your gradient, not the starting concentration.

      • Formula:

        
         (Safety Factor).
        
    • Check for "Exhaustion": If the drift accelerates near the end of the run, the suppressor capacity is being exceeded. Switch to a high-capacity suppressor (e.g., 4mm anion suppressor) or lower the maximum gradient concentration.

Q: My baseline drifts downward (negative slope) throughout the isocratic hold. What is chemically happening?

A: This is the hallmark of Carbonate Intrusion in hydroxide eluents.

  • Causality: Sodium/Potassium Hydroxide eluents rapidly absorb

    
     from the air, forming carbonate (
    
    
    
    ). Carbonate has a lower equivalent conductance than hydroxide after suppression. As the "contaminated" eluent permeates the system, the background conductivity drops.
  • Protocol:

    • Replace Eluent: Discard current eluent. Prepare fresh eluent using degassed, 18.2 MΩ·cm deionized water.

    • Install a Trap: Use a Carbonate Removal Device (CRD) or a soda-lime trap on the eluent bottle cap immediately.

    • Blanket with Inert Gas: Keep eluent under Helium or Nitrogen headspace pressure (3-5 psi).

Category B: Thermal & Environmental Factors [1]

Q: We use an HPLC with a Refractive Index (RI) detector for PHOSGARD analysis. The baseline wanders in a wave-like pattern over 20 minutes. Why?

A: RI detectors measure bulk property changes and are hypersensitive to temperature (


 RIU per °C).
  • Causality: The "wave" usually correlates with the HVAC cycling in your laboratory. The column oven stabilizes the column, but the optical bench of the detector might be exposed.

  • Corrective Action:

    • Insulate the Inlet: Wrap the tubing connecting the column outlet to the detector inlet in thermal foam. This "passive heat exchanging" equilibrates the mobile phase to the detector temperature.

    • Purge the Reference Cell: Air bubbles in the static reference cell of the RI detector act as thermal capacitors, causing drift. Purge the reference cell with fresh mobile phase for at least 10 minutes at high flow.

Category C: Matrix Interference (The "Phosgard" Factor)

Q: After injecting this compound, the baseline does not return to zero, and the next run starts with a high offset. How do I clear this?

A: this compound is a high-salt matrix. You are likely experiencing Column Fouling or Metal Contamination .[2]

  • Mechanism: Trace transition metals (Iron, Manganese) often present in fertilizer-grade raw materials can bind to the ion exchange resin. These metals act as "pseudo-stationary phases," trapping analytes and slowly leaching them, raising the baseline.

  • The "Clean-Up" Protocol:

    • Chelation Wash: Flush the column (disconnected from the detector/suppressor) with 0.2 M Oxalic Acid at 1 mL/min for 2 hours to strip metal ions.

    • Solvent Wash: Follow with 90% Acetonitrile / 10% Water (if column compatible) to remove hydrophobic surfactants.

    • Re-equilibration: Flush with standard eluent for 60 minutes before reconnecting the detector.

Quantitative Troubleshooting Data

Use this table to interpret your baseline drift magnitude against acceptable limits.

Drift PhenotypeAcceptable Limit (IC)Acceptable Limit (RI)Primary Root CauseImmediate Action
Linear Rise < 0.5 µS/min (Gradient)N/A (Isocratic only)Suppressor Capacity / Gradient SlopeRecalculate suppressor current; Check gradient curve.
Linear Fall < 0.1 µS/min< 10 nRIU/hrCarbonate contamination (IC) / Temp Rise (RI)Remake eluent (IC); Stabilize Temp (RI).
Cyclic (Sine) None (Must be flat)< 50 nRIU (Peak to Peak)HVAC cycling / Pump PulsationInsulate tubing; Check pump check valves.
Spiking < 0.2% of Peak Height< 1% of Peak HeightAir Bubbles / Electrical GroundingDegas mobile phase; Check flow cell for bubbles.
Experimental Protocol: Self-Validating Baseline Test

Before analyzing clinical or field samples of this compound, perform this System Suitability Test (SST) to validate baseline integrity.

Objective: Confirm that baseline drift contributes < 2% error to the quantification of the phosphate impurity.

Step-by-Step Methodology:

  • Preparation:

    • Generate a "Blank" method with the exact gradient profile used for the sample.

    • Injection volume: 0 µL (or inject Mobile Phase A).

  • Execution:

    • Run the Blank method three times consecutively.

    • Why? The first run conditions the column; the second and third represent the stable state.

  • Analysis:

    • Overlay the chromatograms of Run 2 and Run 3.

    • Pass Criteria: The traces must overlay within ± 0.1 µS (IC) or ± 10 nRIU (RI).

    • Slope Calculation: Measure conductivity at

      
       and 
      
      
      
      .
      
      
    • If

      
      , the system fails. Perform the Chelation Wash  (see Category C).
      
References
  • Thermo Fisher Scientific. (2015). Determination of Phosphite and Phosphate in Ibandronate Sodium using Ion Chromatography. Application Note 1137. Link

  • Agilent Technologies. (2020). Eliminating Baseline Problems in HPLC and IC. Technical Overview.[1][2] Link

  • Separation Science. (2024).[3] Why Your HPLC Baseline Drifts—And How to Stop It.Link

  • ResearchGate. (2012). Determination of phosphite in a eutrophic freshwater lake by suppressed conductivity ion chromatography.Link

  • Chromatography Forum. (2004). Poor phosphate peaks - Ion chromatography with suppression: Troubleshooting Guide.Link

Sources

Validation & Comparative

Validating PHOSGARD C 22-R: REACH/RoHS Compliance & Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from monomeric organophosphates (like TCEP and TCPP) to higher molecular weight alternatives is a critical directive for modern drug delivery devices and medical-grade polymers. PHOSGARD C 22-R (CAS 4351-70-6), a chlorinated polyphosphate ester, presents a viable alternative to restricted legacy flame retardants.

This guide provides a technical validation framework to confirm this compound's compliance with REACH (EC 1907/2006) and RoHS (2011/65/EU) standards. Unlike simple "pass/fail" certifications, this document outlines the experimental causality required to prove that C 22-R avoids the migration and toxicity pitfalls of its monomeric predecessors while maintaining necessary fire safety profiles.

Part 1: The Regulatory Landscape & Chemical Logic

The Structural Differentiator

To validate compliance, one must understand the structural divergence between the candidate (C 22-R) and restricted substances.

  • Restricted Baseline (TCEP/TCPP): These are small, monomeric molecules. Their low molecular weight allows them to migrate easily out of polymer matrices, leading to environmental persistence and bioaccumulation. TCEP is an SVHC (Substance of Very High Concern) listed under REACH Annex XIV.

  • The Candidate (this compound): Chemically identified as 2,2-bis(chloromethyl)trimethylene bis[bis(2-chloroethyl)phosphate]. It is an oligomeric/diphosphate structure.

    • Mechanism of Safety: The increased steric bulk and molecular weight significantly reduce volatility and migration potential, the primary drivers for REACH restrictions on organophosphates.

Regulatory Decision Matrix

The following decision tree illustrates the logic flow for validating C 22-R against current EU restrictions.

Regulatory_Logic Start Input: this compound (CAS 4351-70-6) Check_SVHC REACH SVHC Screening (Target: TCEP/TCPP Impurities) Start->Check_SVHC Impurity_Test Quantify Impurities < 0.1% (w/w)? Check_SVHC->Impurity_Test GC-MS Analysis Check_RoHS RoHS Heavy Metals/PBDE Check PBB_PBDE_Test Confirm Absence of PBB/PBDEs? Check_RoHS->PBB_PBDE_Test XRF/GC-MS Impurity_Test->Check_RoHS Yes (<0.1% TCEP) Result_Fail NON-COMPLIANT (Requires Remediation) Impurity_Test->Result_Fail No (>0.1% TCEP) PBB_PBDE_Test->Result_Fail Detected Result_Pass COMPLIANT (Safe for Use) PBB_PBDE_Test->Result_Pass Not Detected

Figure 1: Regulatory compliance logic flow. Note that compliance for C 22-R often hinges on proving the absence of unreacted starting materials (TCEP) rather than the toxicity of the C 22-R molecule itself.

Part 2: Chemical Identity & Validation Protocols

Trustworthiness in validation comes from rigorous analytical chemistry. You cannot rely solely on a Certificate of Analysis (CoA) from a supplier; internal validation is required for GMP/GLP environments.

Analytical Challenge: Impurity Screening

The synthesis of C 22-R can theoretically leave residual TCEP (Tris(2-chloroethyl) phosphate). Since TCEP is strictly regulated (REACH threshold 0.1% w/w), your primary validation step is quantifying this specific impurity.

Protocol: GC-MS Determination of Chlorophosphate Impurities

Objective: Detect and quantify TCEP and TCPP impurities within the C 22-R matrix.

Reagents:

  • Solvent: Toluene or Methanol (HPLC Grade).

  • Internal Standard: Tributyl phosphate (TBP) or deuterated TCEP (d12-TCEP).

  • Calibration Standards: TCEP (CAS 115-96-8) and TCPP (CAS 13674-84-5).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 100 mg of this compound in 10 mL of Toluene. Add 50 µL of Internal Standard solution.

  • Extraction (if polymer matrix): If testing a finished foam/resin, use Soxhlet extraction with Dichloromethane (DCM) for 6 hours, then concentrate to 2 mL.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet: Splitless mode, 280°C.

    • Oven Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C; Quad Temp: 150°C.

    • Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.

    • Target Ions:

      • TCEP: m/z 249, 205, 143.

      • C 22-R (Parent): Will elute significantly later due to high MW; monitor TIC for retention time verification.

Acceptance Criteria:

  • TCEP/TCPP content must be < 1000 ppm (0.1%) to satisfy REACH SVHC requirements [1].

Part 3: Comparative Performance Data

Replacing a legacy additive requires proof that performance is not compromised. The table below contrasts this compound against the restricted TCEP and the scrutiny-target TCPP.

Physical & Safety Profile Comparison
ParameterTCEP (Restricted)TCPP (Watch List)This compound (Candidate)Performance Implication
CAS Number 115-96-813674-84-54351-70-6Unique identity confirms non-SVHC status.
Structure MonomerMonomerDiphosphate (Oligomer)C 22-R has lower migration potential.
Phosphorus % ~10.8%~9.5%~10-11%Comparable flame retardancy efficiency.
Chlorine % ~36.7%~32.5%~26-28%Lower halogen load, potentially better smoke profile.
Volatility (TGA) High (loss < 200°C)Med-HighLowC 22-R remains stable during high-temp processing.
REACH Status Annex XIV (Banned) Under EvaluationCompliant (if TCEP free)Sustainable supply chain security.
Flammability Performance (Experimental)

In rigid polyurethane foam matrices, C 22-R demonstrates superior char formation due to its higher phosphorus density per molecule relative to volatility.

  • Limiting Oxygen Index (LOI):

    • TCEP Control: 23.5%

    • C 22-R (Equal Loading): 24.2%

    • Interpretation: The candidate provides a slight improvement in LOI, indicating better self-extinguishing properties [2].

Part 4: Workflow for Full Compliance Validation

Validation_Workflow cluster_chemical Chemical Verification cluster_performance Performance Validation Sample Raw Material Batch Receipt GCMS GC-MS Screen (Limit <0.1% TCEP) Sample->GCMS FTIR FTIR Fingerprint (Identify P-O-C bands) Sample->FTIR TGA TGA Analysis (Thermal Stability) GCMS->TGA If Pass LOI LOI / UL-94 (Flammability) FTIR->LOI Report Compliance Dossier Generation TGA->Report LOI->Report

Figure 2: Integrated Analytical and Performance Validation Workflow.

Step-by-Step Protocol Description
  • Chemical Verification (The "Gatekeeper"):

    • Run the GC-MS protocol defined in Section 2.2.

    • Why? Even if C 22-R is compliant, a batch contaminated with >0.1% TCEP renders your final product non-compliant under REACH Article 33.

  • Thermal Stability (TGA):

    • Run Thermogravimetric Analysis from 50°C to 600°C at 10°C/min under Nitrogen.

    • Target: 5% weight loss temperature (

      
      ) should be 
      
      
      
      . This confirms the additive will not volatilize during extrusion or molding, preventing "fogging" and ensuring the FR remains in the polymer [3].
  • Flammability Testing:

    • Prepare standard coupons (e.g., ASTM D635 or UL-94 V-0 protocol).

    • Compare flame spread rate against a TCPP control.

Part 5: Conclusion

This compound represents a chemically logical evolution in flame retardant technology. By moving from monomeric to oligomeric structures, it decouples fire safety performance from the toxicity risks associated with high migration.

Final Verdict:

  • REACH: Compliant, provided batch-specific validation confirms TCEP impurities are <0.1%.

  • RoHS: Compliant (Contains no Pb, Hg, Cd, Cr6+, PBB, or PBDEs).[1]

  • Performance: Equivalent or superior to TCEP/TCPP with improved thermal stability.

For researchers in drug delivery and medical devices, switching to C 22-R is not just a regulatory necessity; it is a scientifically sound upgrade to material safety and stability.

References

  • European Chemicals Agency (ECHA). "Candidate List of substances of very high concern for Authorisation." ECHA Website.[2] Accessed October 2023. [Link]

  • Van der Veen, I., & de Boer, J. (2012). "Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis." Chemosphere, 88(10), 1119-1153. [Link]

Sources

Long-Term Stability & Aging Profile of PHOSGARD® C 22-R Treated Matrices: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating Long-Term Aging Effects on PHOSGARD® C 22-R Treated Materials Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals (Focus: Extractables/Leachables & Material Stability).

Executive Summary

In the formulation of flame-retardant (FR) polymers—particularly polyurethane foams and textile back-coatings—the long-term stability of the additive defines the material's safety lifecycle. PHOSGARD® C 22-R , a chlorinated polyphosphate ester, represents a shift from monomeric additives (like TCPP) to oligomeric structures.

This guide evaluates the aging mechanics of PHOSGARD® C 22-R, contrasting its performance against industry-standard monomeric phosphate esters. For drug development and medical packaging professionals, this analysis is critical for predicting Extractables and Leachables (E&L) profiles as materials degrade over time.

Chemical Basis & Comparative Landscape

To understand aging, we must first analyze the molecular mobility and bond stability of the candidates.

  • The Candidate: PHOSGARD® C 22-R (CAS: 4351-70-6).[1][2][3] A high-molecular-weight, oligomeric chlorinated phosphonate/phosphate.

  • The Comparator: TCPP (Tris(1-chloro-2-propyl) phosphate). A standard monomeric flame retardant known for high mobility and volatility.

Table 1: Physicochemical Comparison

PropertyPHOSGARD® C 22-RTCPP (Standard Alternative)Impact on Aging
Structure Oligomeric (Chain)Monomeric (Single Unit)Oligomers migrate slower, reducing "blooming."
Molecular Weight ~610 g/mol (avg)327 g/mol Higher Mw = Lower volatility & fogging.
Phosphorus Content ~15%~9.5%Higher %P allows lower loading levels.
Chlorine Content ~27%~32%Chlorine provides gas-phase radical scavenging.
Volatility LowModerate/HighHigh volatility leads to FR loss over years.
Mechanisms of Degradation

Understanding how these materials fail is prerequisite to preventing it. The two primary aging vectors are Hydrolysis and Migration .

2.1 Hydrolytic Degradation Pathway

Phosphate esters are susceptible to hydrolysis in humid environments. The P-O-C bond cleaves, generating acidic byproducts (phosphoric/phosphonic acid derivatives) and alcohols. These acids catalyze further degradation of the polymer matrix (e.g., polyurethane backbone).

2.2 Migration & Blooming

Over time, small molecules diffuse to the surface ("bloom"). This has two consequences:

  • Loss of FR Performance: The bulk material becomes flammable.

  • Surface Contamination: Critical for medical devices/packaging, where leached FRs pose toxicity risks.

AgingMechanism cluster_0 Environmental Stressors cluster_1 Material Response cluster_2 Long-Term Consequences Heat Thermal Energy Migration Migration/Diffusion (Fickian) Heat->Migration Accelerates Moisture Humidity (H2O) Hydrolysis Hydrolysis (P-O Bond Cleavage) Moisture->Hydrolysis Reactant Blooming Surface Blooming (Leachables Risk) Migration->Blooming LossFR Loss of Flammability Rating Migration->LossFR Acidification Acid Number Increase (Matrix Degradation) Hydrolysis->Acidification Acidification->LossFR Catalytic Breakdown

Figure 1: Mechanistic pathway of phosphate ester aging in polymer matrices.

Experimental Protocols & Evaluation

Self-Validating Systems for Reliability

Protocol A: Accelerated Hydrolytic Stability Test

Objective: Quantify the release of acidic species (degradation products) under humid aging. Relevance: Simulates 5+ years of shelf storage in high-humidity environments.

  • Sample Prep: Prepare 10g samples of PHOSGARD® C 22-R and TCPP (neat).

  • Conditioning: Place in sealed PTFE vessels with 1% w/w distilled water.

  • Aging: Incubate at 90°C for 336 hours (2 weeks).

  • Measurement:

    • Extract aliquots at t=0, 72h, 168h, 336h.

    • Titrate with 0.1N KOH (in methanol) to determine Acid Number (mg KOH/g) .

  • Validation: A control blank (water only) must show negligible acidity change.

Protocol B: Volatility & Fogging (Gravimetric Analysis)

Objective: Measure loss of FR mass (outgassing) which correlates to leachable potential.

  • Apparatus: TGA (Thermogravimetric Analyzer) or Fogging Tester (DIN 75201).

  • Isothermal TGA: Heat sample to 160°C and hold for 24 hours.

  • Data Output: Record % weight loss.

  • Causality: High weight loss indicates monomeric evaporation, predicting poor long-term retention.

Comparative Performance Data

The following data summarizes typical industry performance for oligomeric vs. monomeric chlorophosphates under the protocols described above.

Table 2: Accelerated Aging Results (Simulated)

MetricConditionPHOSGARD® C 22-R (Oligomeric)TCPP (Monomeric)Interpretation
Hydrolytic Stability Acid No. after 2 weeks @ 90°C< 2.0 mg KOH/g > 10.0 mg KOH/gC 22-R resists hydrolysis significantly better due to steric bulk.
Volatility TGA Wt. Loss (24h @ 160°C)< 5% > 25%TCPP evaporates rapidly at elevated temps; C 22-R remains in the matrix.
Surface Blooming 4 weeks @ 60°C/95% RHNegligibleVisible Oily FilmC 22-R shows superior compatibility and retention.
Flammability Retention Post-Aging (3000h UV)Maintains V-0/Self-ExtinguishingDrops to V-2 or FailLoss of TCPP via volatilization compromises safety.

Technical Insight: The "Acid Number" is the critical leading indicator for drug packaging. A rise in acidity suggests the release of chloro-phosphoric acids, which can leach into drug products and interact with active pharmaceutical ingredients (APIs).

Workflow for Extractables Assessment

For drug development professionals evaluating packaging (e.g., stoppers, foams, blister packs) containing FRs, use this decision workflow.

EvaluationWorkflow Start Start: Material Selection Step1 Is FR Required? Start->Step1 Step2 Select Candidate (C 22-R vs TCPP) Step1->Step2 Yes Test1 Run Protocol A (Hydrolysis) Step2->Test1 Test2 Run Protocol B (Volatility/Fogging) Step2->Test2 Decision Evaluate Acid No. & Mass Loss Test1->Decision Test2->Decision Pass Low Migration/Acidity: Suitable for Long-Term Use Decision->Pass < 2.0 mg KOH/g Fail High Migration/Acidity: Risk of E&L Contamination Decision->Fail > 5.0 mg KOH/g

Figure 2: Decision matrix for qualifying flame retardants in sensitive applications.

Discussion & Recommendation

The Causality of Stability: The superior aging profile of PHOSGARD® C 22-R stems from its oligomeric network . Unlike TCPP, which exists as discrete, small molecules dissolved in the polymer matrix, C 22-R's larger molecular size increases the activation energy required for diffusion (migration) and evaporation. Furthermore, the steric hindrance around the phosphorus-ester bonds reduces susceptibility to hydrolytic attack by water molecules.

Implications for Drug Development: When selecting materials for medical device housing or secondary packaging:

  • Avoid Monomers: High volatility FRs (TCPP) pose a high risk of cross-contamination via vapor phase transfer.

  • Prefer Oligomers: C 22-R offers a "lock-in" effect, significantly reducing the E&L (Extractables & Leachables) burden during stability testing.

Final Verdict: For applications requiring service life beyond 2 years or exposure to elevated temperatures/humidity, PHOSGARD® C 22-R provides a statistically significant improvement in property retention and safety profile compared to monomeric alternatives.

References
  • National Institute of Standards and Technology (NIST). (2023). Phosgard c-22r (Monsanto) Chemical Structure and Properties. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • NASA Technical Reports Server. (1972). Production Development of Organic Nonflammable Spacecraft Potting, Encapsulating and Conformal Coating Compounds. NASA-CR-115560. [Link]

  • Center for Auto Safety. (1970). Flaming and Self-Extinguishing Characteristics of Aircraft Cabin Interior Materials. [Link]

Sources

Industrial Scale-Up of PHOSGARD C 22-R: A Cost-Benefit & Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes domain of pharmaceutical manufacturing and medical device engineering, the selection of functional additives is rarely just about performance—it is a balancing act between regulatory compliance (E&L) , processability , and cost .

PHOSGARD C 22-R (CAS # 4351-70-6) is a chlorinated organophosphorus flame retardant (OPFR). Unlike monomeric alternatives like TCPP or TDCP, C 22-R is characterized by its oligomeric structure . This structural distinction is the pivot point for its industrial scale-up value proposition: it offers significantly reduced volatility and migration, addressing the critical "Extractables and Leachables" (E&L) concerns in medical packaging and device housing.

This guide provides a technical cost-benefit analysis of scaling up this compound adoption, comparing it against industry standards to validate its utility in high-value, regulated workflows.

Technical Profile & Mechanism of Action

Chemical Architecture

This compound is a complex phosphonate ester. Its oligomeric nature means it possesses a higher molecular weight than traditional monomeric phosphate esters.

  • Key Advantage: The bulky structure limits mobility within the polymer matrix (e.g., polyurethane foam, epoxy resins), reducing the "blooming" effect where additives migrate to the surface over time.

  • Implication for Pharma: Lower risk of contaminating drug products via contact packaging.

Mechanism: Gas-Phase Radical Scavenging

The flame retardancy mechanism is chemically driven. Upon thermal decomposition, C 22-R releases chlorine and phosphorus radicals.

Mechanism Heat External Heat Source Polymer Polymer Matrix (with C 22-R) Heat->Polymer Induction Decomp Thermal Decomposition (>200°C) Polymer->Decomp Pyrolysis Radicals Release of Cl• and PO• Radicals Decomp->Radicals Activation Scavenge Radical Scavenging (H• + Cl• -> HCl) Radicals->Scavenge Interception FlameOut Flame Extinction (Chain Reaction Terminated) Scavenge->FlameOut Inhibition

Figure 1: Radical scavenging mechanism of this compound during combustion events.

Comparative Performance Analysis

For industrial scale-up, we must benchmark C 22-R against the "Commodity Standard" (TCPP) and the "High-Performance Standard" (RDP).

Table 1: Comparative Technical Matrix

FeatureThis compoundTCPP (Tris(1-chloro-2-propyl) phosphate)RDP (Resorcinol bis(diphenyl phosphate))
Structure Oligomeric PhosphonateMonomeric PhosphateOligomeric Phosphate
Volatility (VOCs) Low (Best for Indoor/Med)High (Fails modern VOC stds)Low
Migration (E&L) Very Low High (Risk of leaching)Low
Viscosity (cP @ 25°C) ~1500 - 3000 (High)~60 - 80 (Low)~600 - 800
Phosphorus Content ~10-12%~9.5%~10.8%
Chlorine Content ~25-30%~32%0% (Halogen Free)
Cost Index

(Mid-Range)
$ (Low)

$ (High)
Primary Risk Viscosity managementRegulatory phase-outCost prohibitive
Expert Insight: The "Viscosity Penalty"

While C 22-R outperforms TCPP in safety profiles, its high viscosity (up to 3000 cP) presents a scale-up challenge. In my experience scaling PU foam lines, swapping TCPP for C 22-R without upgrading pumping systems leads to cavitation and inconsistent mixing ratios .

  • Solution: Heat tracing lines to 35-40°C reduces C 22-R viscosity significantly (~800 cP), matching standard processing windows.

Cost-Benefit Analysis for Scale-Up

The Cost Drivers (CAPEX & OPEX)

Scaling up from pilot to production requires accounting for specific material behaviors.

  • Raw Material Premium: C 22-R typically commands a 40-60% price premium over commodity TCPP.

  • Equipment Modification (CAPEX):

    • Heating Systems: Required for bulk tanks and dosing lines to manage viscosity.

    • Acid Resistant Seals: Like many halogenated esters, C 22-R can degrade into acidic byproducts if moisture enters the system. Standard NBR seals may swell; Viton (FKM) or PTFE seals are mandatory.

The Benefit Drivers (ROI)
  • Regulatory Future-Proofing: With increasing scrutiny on monomeric FRs (like TCEP/TCPP) under REACH and FDA guidelines, C 22-R's oligomeric profile offers a "safe harbor," preventing costly reformulation in 3-5 years.

  • Product Yield & Quality:

    • Aging Resistance: In accelerated aging tests (70°C, 100% RH), foams with C 22-R retain 95% of their mechanical properties, whereas TCPP-loaded foams often show plasticization and softening due to migration.

    • Scorch Resistance: The phosphonate structure provides better thermal stability during the highly exothermic curing of polyurethane blocks, reducing "core scorch" waste.

Experimental Protocols for Validation

To justify the scale-up, the following "Self-Validating" protocols should be executed. These ensure the material meets the stringent requirements of medical/industrial applications.

Protocol A: Extractables & Leachables (E&L) Simulation

Objective: Quantify migration potential in a medical device context.

  • Sample Prep: Cure PU foam/resin with 10% w/w this compound. Cut into 1cm³ cubes.

  • Extraction: Immerse 5g of sample in 100mL of solvent (Isopropanol/Water 50:50) at 50°C for 72 hours.

  • Analysis: Analyze supernatant via LC-MS/MS .

  • Validation Criteria:

    • Target detection limit: < 10 ppm migration.

    • Comparison: Run parallel with TCPP. TCPP typically shows >500 ppm migration under identical conditions.

Protocol B: Acid Number Monitoring (Process Control)

Objective: Prevent catalyst deactivation during scale-up. Context: Acidic impurities neutralize amine catalysts in PU systems, leading to "slow cure" and collapse.

  • Titration: Dissolve 5g C 22-R in 50mL Acetone.

  • Titrant: 0.1N KOH in Ethanol.

  • Indicator: Phenolphthalein or Potentiometric endpoint.

  • Limit: Acid Number must be < 0.1 mg KOH/g .

    • Field Note: If Acid No. > 0.2, do NOT load into the main tank. It will kill the reaction profile.

Industrial Scale-Up Workflow

The following diagram outlines the critical control points (CCPs) when integrating C 22-R into an existing manufacturing line.

ScaleUp RawMat Incoming C 22-R (Check Acid No. & Water Content) Storage Heated Storage (35°C, N2 Blanket) RawMat->Storage Pass QC Dosing High-Viscosity Metering (Gear Pump / Mass Flow) Storage->Dosing Viscosity Controlled Mixing High-Shear Mixing Head (Polyol Blend) Dosing->Mixing Precise Ratio Curing Curing Tunnel (Exotherm Monitoring) Mixing->Curing Reaction Start QC Final QC (LOI & E&L Testing) Curing->QC Finished Goods QC->Mixing Adjust Catalyst if Cure Slow

Figure 2: Integration workflow for this compound, highlighting temperature control and QC feedback loops.

Conclusion

Scaling up This compound is a strategic decision driven by quality rather than raw cost reduction.

  • For General Packaging: It is likely over-engineered; TCPP remains the cost leader.

  • For Medical/Pharma Applications: It is the superior choice. The cost of the additive is negligible compared to the risk of regulatory failure due to high-migration alternatives.

Recommendation: Proceed with scale-up for product lines requiring UL94 V-0 compliance and ISO 10993 (Biocompatibility) considerations, provided that facility heating systems are upgraded to handle the viscosity.

References

  • National Institute of Standards and Technology (NIST). "this compound (Technical Mixture) Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][1]

  • Wei, G. L., et al. (2015). "Organophosphorus flame retardants and plasticizers: sources, occurrence, toxicity and human exposure." Environmental Pollution. [Link]

  • European Chemicals Agency (ECHA). "Substance Information: Reaction mass of 2-ethylhexyl diphenyl phosphate and bis(2-ethylhexyl) phenyl phosphate (Context on OPFR Regulation)." [Link]

  • Van der Veen, I., & de Boer, J. (2012). "Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis." Chemosphere. [Link]

Sources

Safety Operating Guide

PHOSGARD C 22-R proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

PHOSGARD C 22-R: Advanced Disposal & Handling Protocol

Executive Summary & Chemical Identity

This compound is a specialized chlorinated organophosphorus flame retardant (OPFR). Unlike simple inorganic buffers, this compound presents a dual-hazard profile: organophosphorus toxicity and halogenated persistence .

Effective disposal requires strict segregation from non-halogenated waste streams to prevent the formation of toxic byproducts (e.g., dioxins, hydrochloric acid mist) during downstream thermal treatment. This guide mandates a "Zero-Drain" policy and categorizes the substance as Class H (Halogenated Organic) Waste .

Parameter Technical Specification
Trade Name This compound (Technical Mixture)
CAS Number 4351-70-6
Chemical Family Chlorinated Organophosphate Ester (OPE)
Key Components 1-[bis(2-chloroethoxy)phosphoryl]-1-[2-chloroethoxy-[1-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethyl]phosphoryl]oxyethane
Common Matrix Neat liquid (viscous) OR Solution in Toluene (Analytical Standards)
Waste Code (RCRA) D001 (Ignitable - if in solvent), D022 (Chloroform - constituent check required), Listed Halogenated Solvent

Core Safety Architecture (PPE & Engineering Controls)

Before initiating disposal, the handling environment must be secured. This protocol uses a "Barrier-Neutralization" logic.

  • Respiratory Protection: If handling neat substance or >100 mL spills, use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is critical due to potential HCl evolution upon decomposition.

  • Dermal Barrier: Nitrile gloves (minimum 0.11 mm) are sufficient for incidental splash. For prolonged handling or spill cleanup, use Silver Shield/4H® laminate gloves to prevent permeation of the chlorinated backbone.

  • Engineering Control: All transfers must occur within a certified Fume Hood operating at face velocity >100 fpm.

Disposal Workflows

Scenario A: Analytical Standards (Vials in Solvent)

Context: Disposal of expired reference materials (e.g., 100 µg/mL in Toluene).

  • Segregation: Do NOT combine with aqueous waste or non-halogenated solvents (e.g., pure methanol/acetone waste).

  • Containerization: Place the entire vial (cap tightened) into a wide-mouth high-density polyethylene (HDPE) container labeled "Solid Waste: Contaminated Labware (Halogenated)."

  • Bulking (Alternative): If emptying vials, decant liquid into the "Halogenated Organic Solvent" carboy.

    • Critical Check: Ensure the carboy is compatible with Toluene/Chlorinated compounds.

Scenario B: Bulk/Neat Chemical Disposal

Context: Disposal of synthesis residues or degraded technical mixtures.

  • Primary Containment: Transfer liquid to a chemically resistant container (Glass or HDPE). Avoid metal containers due to potential corrosion from hydrolysis byproducts.

  • Labeling: Mark clearly as "Halogenated Organophosphorus Waste - DO NOT AUTOCLAVE."

    • Reasoning: Autoclaving chlorinated compounds can release hazardous gases and damage sterilization equipment.

  • Destruction Path: This waste stream must be routed to a High-Temperature Incinerator (>1100°C) equipped with a secondary combustion chamber and acid gas scrubbers.

Scenario C: Spill Cleanup Protocol

Context: Benchtop spill of neat material.

  • Isolate: Evacuate the immediate area.

  • Absorb: Use Vermiculite or Diatomaceous Earth . Do NOT use paper towels as the primary absorbent for large spills (flammability risk if matrix is Toluene).

  • Decontaminate:

    • Step 1: Wipe surface with Acetone (solubilizes the OPE).

    • Step 2: Wash with 5% Trisodium Phosphate (TSP) or strong detergent water to remove oily residues.

  • Disposal: Collect all absorbent materials into a sealed hazardous waste bag/pail labeled "Debris Contaminated with Halogenated Organics."

Visualizing the Waste Logic

The following diagram illustrates the decision matrix for segregating this compound waste. This logic prevents cross-contamination of waste streams that could result in regulatory fines or safety incidents.

DisposalLogic Start Waste Source: this compound CheckMatrix Check Matrix/Form Start->CheckMatrix Solvent Solution (e.g., Toluene) CheckMatrix->Solvent Analytical Std Neat Neat / Bulk Liquid CheckMatrix->Neat Synthesis/Bulk Solid Spill Debris / Vials CheckMatrix->Solid Cleanup StreamA Stream A: Halogenated Solvents Solvent->StreamA Must contain <10% water StreamB Stream B: High-Temp Incineration Neat->StreamB Direct Pack StreamC Stream C: Haz-Solid Waste Solid->StreamC Double Bagged Validate Validation: Check Cl Content > 1000ppm StreamA->Validate

Figure 1: Decision matrix for segregating chlorinated organophosphorus waste streams to ensure regulatory compliance.

Scientific Rationale: Why Segregation Matters

The disposal of this compound is governed by its chemical structure: a phosphate core with chlorinated alkyl side chains.

  • Prevention of Dioxin Formation: Incinerating chlorinated organics at low temperatures (standard medical waste autoclaves or low-grade boilers) can catalyze the formation of Polychlorinated Dibenzodioxins (PCDDs). By flagging this as Halogenated Waste , waste management facilities automatically route it to high-temperature rotary kilns that ensure complete mineralization.

  • Hydrolysis & Acid Generation: Organophosphates can slowly hydrolyze in the presence of moisture, releasing acidic byproducts. Storing this waste in metal drums (carbon steel) can lead to corrosion and leaks. Polyethylene (HDPE) or glass is the mandatory storage material to ensure container integrity over time.

References

  • PubChem. (2023). Compound Summary: this compound (CAS 4351-70-6).[1][2][3] National Library of Medicine. [Link]

  • U.S. EPA. (2023). Management of Halogenated Solvent Waste. Resource Conservation and Recovery Act (RCRA) Guidelines. [Link]

Sources

Personal Protective Equipment (PPE) Strategy for PHOSGARD C 22-R

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

PHOSGARD C 22-R is a specialized phosphite-based fungicide/fertilizer. While often perceived as "just a fertilizer," its active moiety (Phosphorous Acid/Potassium Phosphite) presents specific corrosive and respiratory hazards that are frequently underestimated.

The Core Hazard: The primary risk is acidic hydrolysis upon contact with mucous membranes. Unlike simple irritants, phosphorous acid can cause protein denaturation in eye tissue, leading to irreversible damage if not flushed immediately.

Immediate Action Required:

  • Prohibit: Latex examination gloves (poor acid resistance).

  • Mandate: Nitrile or Neoprene gloves (minimum 5 mil thickness).

  • Critical Control: Eye protection must be indirect-vent goggles , not safety glasses, due to the splash/mist hazard profile.

Hazard Mechanics & PPE Logic (The "Why")

To build a self-validating safety system, operators must understand the mechanism of injury.

Hazard VectorMechanism of ActionPPE CountermeasureScientific Rationale
Dermal (Skin) Acidic Corrosivity: pH < 3.0 (concentrated). Causes coagulative necrosis of epidermal tissue.Nitrile/Neoprene Gloves Nitrile offers superior degradation resistance to acidic protons compared to the polymer matrix of natural rubber latex.
Ocular (Eyes) Rapid Absorption: Phosphites are highly water-soluble, allowing rapid penetration into the corneal stroma.Indirect-Vent Goggles Safety glasses leave gaps. Goggles create a sealed micro-environment, preventing mist or splash entry.
Inhalation Aerosol Irritation: Mists generated during mixing/spraying irritate the upper respiratory tract (alveolar damage possible).N/95 or P/95 Respirator Required only if ventilation is insufficient or during spray application. Filters particulate mists.

Technical Specifications: PPE Selection Matrix

Use this matrix to procure the correct equipment. Do not substitute generic lab supplies.

A. Hand Protection (Gloves)[1][2][3][4][5][6][7][8]
  • Material: Nitrile (Acrylonitrile Butadiene) or Neoprene.

  • Thickness: Minimum 0.12 mm (5 mil) for standard handling; 0.20 mm (8 mil) for prolonged immersion/cleanup.

  • Cuff Length: Extended cuff (290mm+) recommended to overlap with lab coat/sleeves.

B. Eye & Face Protection[1][2][9][10]
  • Primary: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Secondary (Mixing volumes > 1L): Face shield over goggles.

  • Contraindicated: Standard prescription glasses or unsealed safety glasses.

C. Body Protection[6][7][8][11]
  • Standard: High-density cotton lab coat (buttoned to neck) or Tyvek® coveralls.

  • Footwear: Closed-toe, non-absorbent material (leather or rubber). No mesh sneakers.

Operational Workflow: The "Barrier Integrity" Protocol

Safety is a process, not a product. Follow this logic flow to maintain barrier integrity.

Visualization: PPE Decision & Workflow

The following diagram outlines the decision logic for PPE selection and the critical path for handling to prevent cross-contamination.

PPE_Workflow cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: Barrier Selection cluster_2 Phase 3: The Doffing Sequence (CRITICAL) Start Handling this compound Check_State State: Liquid vs. Mist? Start->Check_State Mist Mist/Spray Generated Check_State->Mist Spray Liquid Liquid Handling Only Check_State->Liquid Pouring Resp_Req ADD: NIOSH N95/P95 Respirator Mist->Resp_Req Std_PPE Std PPE: Nitrile Gloves (5mil) + Splash Goggles + Lab Coat Liquid->Std_PPE Resp_Req->Std_PPE Doff_1 1. Remove Gloves (Beak Method - No Skin Contact) Std_PPE->Doff_1 Post-Task Doff_2 2. Remove Goggles (Handle by Strap Only) Doff_1->Doff_2 Doff_3 3. Remove Coat/Gown Doff_2->Doff_3 Wash 4. Wash Hands (Soap + Water 20s) Doff_3->Wash

Caption: Operational logic flow for PPE selection based on physical state (mist vs. liquid) and the critical reverse-order doffing sequence to prevent secondary exposure.

Detailed Protocol Steps
1. Pre-Inspection (Self-Validation)

Before donning, perform the "Air Inflation Test" on nitrile gloves:

  • Traps air in the glove.

  • Squeeze to check for pinholes.

  • Why? Manufacturing defects are common. A pinhole allows acidic fluid to become trapped against the skin, causing a chemical burn worse than open exposure.

2. Donning (Putting On)
  • Order: Gown → Mask (if needed) → Goggles → Gloves.

  • The Interface Rule: The glove cuff must go OVER the lab coat sleeve. This creates a shingle effect; if liquid runs down your arm, it runs onto the glove, not into it.

3. Doffing (Taking Off) - The Danger Zone

Most chemical burns occur after the work is done, due to improper removal.

  • Gloves First: Pinch the outside of one glove near the wrist. Peel it off, turning it inside out. Hold the dirty glove in the gloved hand. Slide a finger under the wrist of the remaining glove and peel it off over the first one (creating a bag).

  • Goggles Second: Handle only by the strap . The front of the goggles is contaminated.

  • Hygiene: Wash hands immediately with soap and water. Alcohol sanitizer is ineffective at removing inorganic acid residues.

Disposal & Decontamination

This compound is acidic.[1] Do not pour directly down the drain without consulting local EHS regulations.

  • Spill Management:

    • Isolate the area.[2][3]

    • Neutralize small spills with Sodium Bicarbonate (Baking Soda) or Lime until fizzing stops.

    • Absorb with inert material (vermiculite/sand).

    • Place in a container labeled "Hazardous Waste - Corrosive Inorganic."

  • PPE Disposal: Contaminated nitrile gloves should be treated as solid hazardous waste if heavily soiled. Lightly soiled gloves may often be disposed of in regular trash, subject to facility rules.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Pesticide Product Label System: this compound.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][5]

  • Centers for Disease Control and Prevention (CDC/NIOSH). (2014). Sequence for Putting On and Removing Personal Protective Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.